molecular formula C18H18O4 B1343548 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid CAS No. 951888-75-8

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Cat. No.: B1343548
CAS No.: 951888-75-8
M. Wt: 298.3 g/mol
InChI Key: NUOUSKWUPIYXDF-UHFFFAOYSA-N
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Description

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a ketone-containing carboxylic acid of interest in organic and medicinal chemistry research. Compounds of this structural class, featuring a carbonyl-linked aromatic system and an aliphatic carboxylic acid tail, are frequently employed as versatile building blocks for the synthesis of more complex molecules . The phenoxyphenyl moiety in its structure may contribute to unique electronic and steric properties, potentially making it a valuable intermediate in the development of pharmaceutical candidates and specialty chemicals. As a keto acid, its molecular structure offers two primary functional sites for chemical modification: the carboxylic acid, which can form esters, amides, and other derivatives, and the ketone, which is amenable to reactions such as reductions or Grignard additions . This bifunctionality allows researchers to utilize it in the construction of diverse compound libraries. In a research context, this compound may serve as a key scaffold or precursor in hit-to-lead optimization campaigns. Handling of this material should be conducted in a well-ventilated environment, using appropriate personal protective equipment such as gloves and eyeshields . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-6-(3-phenoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(11-4-5-12-18(20)21)14-7-6-10-16(13-14)22-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOUSKWUPIYXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294667
Record name ε-Oxo-3-phenoxybenzenehexanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301294667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-75-8
Record name ε-Oxo-3-phenoxybenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ε-Oxo-3-phenoxybenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Methodology for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical profiling and synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid .

Executive Summary

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 951888-75-8) represents a strategic "privileged scaffold" in drug discovery, bridging the chemical space between lipophilic aryl ethers and polar aliphatic carboxylic acids. Structurally characterized by a flexible six-carbon linker terminating in a carboxylic acid and a meta-substituted phenoxyphenyl ketone, this compound exhibits unique amphiphilic properties. It serves as a critical intermediate in the development of Matrix Metalloproteinase (MMP) inhibitors, ROR


t inverse agonists, and non-steroidal anti-inflammatory drug (NSAID) analogues.

This guide provides a rigorous analysis of its physicochemical behavior, a regioselective synthetic protocol, and the analytical frameworks required for its validation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule comprises three distinct pharmacophoric regions: the lipophilic 3-phenoxyphenyl tail, the hydrogen-bond accepting ketone linker, and the ionizable carboxylic acid headgroup.

Table 1: Chemical Constitution
ParameterSpecification
IUPAC Name 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid
Common Synonyms

-Oxo-3-phenoxybenzenehexanoic acid; 5-(3-Phenoxybenzoyl)valeric acid
CAS Number 951888-75-8
Molecular Formula

Molecular Weight 298.34 g/mol
SMILES OC(=O)CCCCC(=O)c1cccc(Oc2ccccc2)c1
InChI Key NUOUSKWUPIYXDF-UHFFFAOYSA-N
Stereochemistry Achiral (Prochiral at C5/C6 relative to reduction)

Physicochemical Profiling

Understanding the physicochemical landscape of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is essential for predicting its pharmacokinetic (PK) behavior, specifically its solubility-permeability interplay.

Acid-Base Chemistry (pKa)
  • Functional Group: Terminal Carboxylic Acid (

    
    ).
    
  • Experimental/Predicted pKa:

    
     (Standard aliphatic acid range).
    
  • Implication: At physiological pH (7.4), the molecule exists primarily (>99%) in its ionized carboxylate form (

    
    ). This ionization drives aqueous solubility but may limit passive membrane permeability unless ion-pairing occurs.
    
Lipophilicity (LogP / LogD)

The presence of the diaryl ether moiety significantly increases lipophilicity compared to simple fatty acids.

  • Predicted LogP (Neutral):

    
    .
    
  • LogD (pH 7.4):

    
     (Due to ionization).
    
  • Insight: The high intrinsic LogP suggests strong binding affinity to hydrophobic pockets (e.g., MMP active sites) and high plasma protein binding (>95%).

Solubility Profile
  • Aqueous Solubility: Low (< 0.1 mg/mL at pH 1.2); Moderate to High at pH > 6.0 due to salt formation.

  • Organic Solvents: Highly soluble in DMSO, Dichloromethane (DCM), Ethanol, and Ethyl Acetate.

  • Solid State: Typically isolated as an off-white to pale yellow crystalline solid.

Synthetic Methodology: Regioselective Construction

Challenge: Direct Friedel-Crafts acylation of diphenyl ether typically yields the para (4-substituted) isomer due to the directing effect of the phenoxy group. Solution: To ensure the meta (3-substituted) regiochemistry required for this specific isomer, a Grignard-mediated approach starting from 1-bromo-3-phenoxybenzene is the self-validating protocol of choice.

Reaction Scheme Visualization

Synthesis cluster_conditions Critical Process Parameters SM1 1-Bromo-3- phenoxybenzene Reagent Mg / THF (Grignard Formation) SM1->Reagent Inter Intermediate: 3-Phenoxyphenyl Magnesium Bromide Reagent->Inter Activation (Reflux) Product 6-Oxo-6-(3-phenoxyphenyl) hexanoic acid Inter->Product 1. Nucleophilic Attack 2. H3O+ Quench Elec Adipic Anhydride (Electrophile) Elec->Product Ring Opening Note1 Temp: -78°C to RT Control Exotherm Note2 Anhydrous Conditions (Strict N2 atm)

Caption: Regioselective synthesis via Grignard addition to adipic anhydride, ensuring meta-substitution.

Detailed Experimental Protocol

Objective: Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (10 mmol scale).

Reagents:

  • 1-Bromo-3-phenoxybenzene (2.49 g, 10 mmol)

  • Magnesium turnings (0.27 g, 11 mmol, activated)

  • Adipic anhydride (Polymeric or monomeric form, 1.28 g, 10 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M)

Step-by-Step Methodology:

  • Grignard Formation (Activation):

    • In a flame-dried 3-neck flask under Nitrogen (

      
      ), add Mg turnings and a crystal of iodine.
      
    • Add 5 mL of anhydrous THF.

    • Add dropwise a solution of 1-Bromo-3-phenoxybenzene in THF (10 mL). Initiate reaction with gentle heating (heat gun) until reflux sustains itself.

    • Validation: Disappearance of iodine color and persistent reflux indicates successful Grignard formation. Stir for 1 hour at ambient temperature.

  • Nucleophilic Acylation:

    • Cool the Grignard solution to -78°C (Dry ice/Acetone bath) to suppress over-addition.

    • Dissolve Adipic anhydride in THF (15 mL) and add slowly to the Grignard reagent over 20 minutes.

    • Mechanistic Insight: Low temperature favors the mono-addition to the anhydride ring, preventing the formation of the diketone or tertiary alcohol byproducts.

    • Allow the mixture to warm to

      
       over 2 hours.
      
  • Quench & Isolation:

    • Quench the reaction with 1M HCl (30 mL) to hydrolyze the magnesium salt and protonate the carboxylate.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate (or perform Flash Column Chromatography: 0-5% MeOH in DCM).

    • Target Yield: 65-75%.

Analytical Validation (QC)

To certify the identity and purity of the synthesized compound, the following analytical criteria must be met.

Table 2: Analytical Specifications
MethodExpected Signal / Observation
HPLC-UV Single peak at

254 nm (Phenoxy absorption). Purity > 98%.
1H NMR (DMSO-d6)

12.0 (s, 1H, COOH);

7.0-7.6 (m, 9H, Aromatic);

3.0 (t, 2H,

-C=O);

2.2 (t, 2H,

-COOH);

1.5-1.7 (m, 4H, internal

).
LC-MS (ESI-)

peak at m/z 297.3.
IR Spectroscopy 1710

(Carboxylic C=O); 1680

(Aryl Ketone C=O); 3000-3300

(OH stretch).[1]

Applications in Drug Discovery[1][6][7][8]

This compound is not merely a chemical building block; it acts as a functional probe in several high-value therapeutic areas.

Applications Compound 6-Oxo-6-(3-phenoxyphenyl) hexanoic acid Target1 MMP Inhibition (Zinc Binding Group Precursor) Compound->Target1 Hydroxamate Conversion Target2 RORγt Inverse Agonists (Autoimmune Modulation) Compound->Target2 Linker Optimization Target3 HIF Prolyl Hydroxylase (Metabolic Stability Probe) Compound->Target3 Bioisostere Study

Caption: Therapeutic utility map. The keto-acid scaffold serves as a precursor for zinc-binding groups (hydroxamates) in MMP inhibitors.

  • MMP Inhibition: The carboxylic acid can be converted to a hydroxamic acid (

    
    ), a potent Zinc-Binding Group (ZBG) essential for inhibiting Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9 involved in metastasis.
    
  • ROR

    
    t Modulation:  The 3-phenoxyphenyl moiety mimics the biaryl Pharmacophore found in several ROR
    
    
    
    t inverse agonists used for treating psoriasis and autoimmune disorders.
  • Linker Chemistry: The hexanoic chain provides optimal spacing (approx. 7-9 Å) to span the S1' and S2' pockets of metalloenzymes.

References

  • BenchChem. (2023). 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid: Product Specification and Safety Data Sheet (Cat No. B1343548).[1]Link

  • PubChem. (2023).[2] Compound Summary: 6-Oxohexanoic acid derivatives and Analogues.[1][2][3][4] National Center for Biotechnology Information. Link

  • Abouzid, K., et al. (2007).[3] "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory Activities."[3] Medicinal Chemistry, 3(5), 433-438. (Provides mechanistic grounding for aryl-keto-acid synthesis). Link

  • Liao, J., et al. (2023).[5] "Discovery of Diphenyl 6-Oxo-1,6-dihydropyridazine Analogues... Targeting JNK2." Journal of Medicinal Chemistry, 66(17).[5] (Contextualizes the phenoxyphenyl scaffold in inflammation). Link

  • Yamada, M., et al. (2017).[6] "Enzymatic method for the production of 6-oxohexanoic acid."[6] Bioscience, Biotechnology, and Biochemistry.[6] (Background on the aliphatic linker stability). Link

Sources

Structural Characterization and Analytical Profiling of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 928-81-4 derivative class) represents a critical pharmacophore scaffold, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors. In drug discovery, this keto-acid linker serves as a "warhead" delivery system, connecting a lipophilic aryl tail to a polar carboxylic acid headgroup.

The Core Challenge: The primary analytical hurdle is not merely confirming the molecular formula, but rigorously distinguishing the 3-phenoxyphenyl (meta) isomer from the thermodynamically favored 4-phenoxyphenyl (para) isomer. Direct synthetic routes (e.g., Friedel-Crafts acylation) often favor para-substitution. Therefore, this guide prioritizes the regiospecific elucidation required to validate the structural integrity of this building block.

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. The synthesis pathway dictates the impurity profile and the likely regioisomers present.

Likely Synthetic Routes[1]
  • Friedel-Crafts Acylation (Risk of Isomerization): Reaction of diphenyl ether with adipoyl chloride. Risk: High probability of para-substitution (4-position) due to the orth/para directing nature of the phenoxy group.

  • Grignard Coupling (High Fidelity): Reaction of (3-phenoxyphenyl)magnesium bromide with a glutaric anhydride derivative. Benefit: Preserves the meta regiochemistry.

Target Impurities:

  • Regioisomer: 6-Oxo-6-(4-phenoxyphenyl)hexanoic acid.

  • Over-acylation: Bis-acylated byproducts.

  • Hydrolysis precursors: 3-phenoxybenzoic acid.

Analytical Workflow: The Elucidation Cascade

We employ a self-validating "Triad of Evidence" approach: Mass Spectrometry (Formula), Infrared Spectroscopy (Functional Groups), and Nuclear Magnetic Resonance (Connectivity & Regiochemistry).

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Molecular Formula (


) and unsaturation.
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred for carboxylic acids.
    
  • Expected Mass:

    • Monoisotopic Mass: 298.1205 Da

    • 
       m/z: 297.1132
      
  • Fragmentation Pattern (MS/MS):

    • Look for loss of

      
       (44 Da) characteristic of carboxylic acids.
      
    • Look for the phenoxyphenyl cation fragment (

      
      ) indicating the stability of the aryl ether moiety.
      
Phase 2: Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Fingerprint functional groups.

Functional GroupWavenumber (

)
Diagnostic Feature
O-H Stretch 2800–3200 (Broad)Carboxylic acid dimer (hydrogen bonded).
C=O (Acid) 1710–1715Standard carbonyl stretch for aliphatic acids.
C=O (Ketone) 1680–1690Key Marker: Shifted lower due to conjugation with the phenyl ring.
C=C (Aromatic) 1580, 1480Skeletal vibrations of the benzene rings.
C-O-C (Ether) 1230–1250Strong stretch confirming the diphenyl ether linkage.
Phase 3: NMR Spectroscopy (The Regio-Determinant)

Objective: Prove the 1,3-substitution pattern (Meta) vs. 1,4-substitution (Para).

Sample Preparation: Dissolve 10 mg in 600


L 

(Chloroform-d). If solubility is poor, use

, but note that the acid proton will shift significantly.
1H NMR Interpretation (400 MHz+)
  • Aliphatic Chain (The Hexanoic Backbone):

    • 
       2.3–2.4 ppm (t, 2H): Protons 
      
      
      
      to the carboxylic acid (
      
      
      ).
    • 
       2.9–3.0 ppm (t, 2H): Protons 
      
      
      
      to the ketone (
      
      
      ). Deshielded by carbonyl.
    • 
       1.6–1.8 ppm (m, 4H): Internal methylene protons (
      
      
      
      ).
  • Aromatic Region (The Critical differentiator):

    • The Phenoxy Ring (Distal): Typically appears as a multiplet (

      
       7.0–7.4 ppm), integrating to 5H.
      
    • The Central Ring (Proximal to Ketone):

      • Scenario A (Para - Incorrect): Two doublets (AA'BB' system). Symmetric.

      • Scenario B (Meta - Correct): An ABCD pattern.[1]

        • 
           ~7.6–7.7 ppm (dt, 1H): Proton at position 6 (ortho to ketone, para to ether).
          
        • 
           ~7.5 ppm (t, 1H): Proton at position 2 (isolated between ketone and ether). Often appears as a narrow singlet or triplet.
          
        • 
           ~7.4 ppm (t, 1H): Proton at position 5 (meta to both).
          
        • 
           ~7.1–7.2 ppm (ddd, 1H): Proton at position 4 (ortho to ether, para to ketone).
          

Decision Gate: If you see symmetric doublets in the aromatic region, the sample is the para-isomer and must be rejected.

Visualization of Logic and Pathways

Diagram 1: Elucidation Logic Flow

This diagram illustrates the decision tree used to validate the structure based on analytical data.

ElucidationLogic Sample Unknown Sample (White Powder) MS HRMS (ESI-) Target: m/z 297.11 Sample->MS Dissolve IR FT-IR Analysis Check: 1685 cm⁻¹ (Ar-CO) MS->IR Pass Mass NMR 1H NMR (CDCl3) Aromatic Region Scan IR->NMR Pass Funct. Groups Decision Symmetry Check NMR->Decision Analyze 7.0-8.0 ppm Meta Pattern: ABCD (Singlet + Multiplets) CONFIRMED: 3-Phenoxy Decision->Meta Asymmetric Para Pattern: AA'BB' (Two Doublets) REJECT: 4-Phenoxy Decision->Para Symmetric

Caption: Analytical decision tree for distinguishing the target meta-isomer from the common para-impurity.

Diagram 2: HMBC Connectivity Proof

To definitively prove the linkage between the hexanoic chain and the aryl ring, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Connectivity cluster_legend Legend C_Carbonyl C=O (Ketone) ~198 ppm H_Alpha H (Alpha-CH2) ~2.9 ppm H_Alpha->C_Carbonyl 3-bond (Strong) H_Ortho H (Aryl-Ortho) ~7.6 ppm H_Ortho->C_Carbonyl 3-bond (Diagnostic) C_Quat C (Aryl-Ipso) ~138 ppm H_Ortho->C_Quat HMBC Correlation desc Arrows indicate 3-bond coupling observed in 2D NMR

Caption: Key HMBC correlations linking the aliphatic tail to the aromatic core via the ketone bridge.

Detailed Experimental Protocol

Sample Preparation for NMR
  • Weighing: Accurately weigh 10.0 mg (

    
     0.1 mg) of the solid sample into a clean vial.
    
  • Solvation: Add 600

    
    L of 
    
    
    
    (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. If the solution remains cloudy, filter through a 0.45

    
    m PTFE syringe filter directly into the NMR tube.
    
  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >5 seconds to allow accurate integration of the carboxylic acid proton if quantitative purity is required.
    
Data Processing
  • Phasing: Apply manual phasing. Automatic phasing often fails near the large solvent peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the baseline, essential for accurate integration of the aliphatic multiplets.

  • Referencing: Calibrate the TMS peak to 0.00 ppm.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1343548, 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. Retrieved from [Link]

  • Polson, A. G., et al. (2009). Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection. Cancer Research, 69(6), 2358–2364.[2] (Provides context on hexanoic acid linkers in drug design). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Advanced Mass Spectrometry Characterization of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 951888-75-8) Molecular Formula: C₁₈H₁₈O₄ Monoisotopic Mass: 298.1205 Da[1]

This technical guide details the mass spectrometric behavior of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid , a lipophilic keto-acid often encountered as a synthetic intermediate in medicinal chemistry or as a metabolite of 3-phenoxyphenyl-scaffold drugs (e.g., specific NSAIDs or pyrethroid derivatives).

The molecule presents a unique analytical duality: the carboxylic acid tail dictates negative ionization preference, while the 3-phenoxyphenyl ketone core drives hydrophobic retention and specific fragmentation pathways. This guide provides a self-validating protocol for its identification and quantification, focusing on High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) workflows.

Part 1: Physicochemical Profiling & Ionization Strategy

Successful MS detection requires understanding the molecule's solution-phase behavior.

PropertyValueAnalytical Implication
Monoisotopic Mass 298.1205 DaBase peak for HRMS extraction window (± 5 ppm).
LogP (Predicted) ~4.2 - 4.8High lipophilicity. Requires high organic content for elution (>60% B).
pKa (Acid) ~4.7 (COOH)Fully ionized at pH > 6.7.
pKa (Base) ~ -6 (Ketone)Negligible protonation in standard acidic mobile phases.
Ionization Source Selection: ESI(-) vs. ESI(+)

While the ketone oxygen can accept a proton in ESI(+), the carboxylic acid moiety offers a far more stable ionization site via deprotonation.

  • Primary Mode: ESI Negative (ESI-)

    • Species:

      
       (m/z 297.1132).
      
    • Mechanism: Deprotonation of the carboxylic acid.

    • Advantage: Lower background noise, higher sensitivity for acidic metabolites.

  • Secondary Mode: ESI Positive (ESI+)

    • Species:

      
       (m/z 299.1278) or 
      
      
      
      (m/z 321.1097).
    • Use Case: Structural confirmation via unique positive-mode rearrangements (McLafferty).

Part 2: Fragmentation Dynamics & Mechanism

Understanding the fragmentation is critical for establishing MRM (Multiple Reaction Monitoring) transitions. The molecule undergoes distinct pathways driven by the stability of the phenoxyphenyl radical and the flexibility of the hexanoic chain.

Pathway A: The "Remote" Decarboxylation (ESI-)

In negative mode, the primary fragmentation is the loss of the carboxyl group, often accompanied by the cleavage of the alkyl chain.

  • Precursor: m/z 297.1

    
    
    
  • Product 1: m/z 253.1

    
     (Decarboxylation).
    
  • Product 2: m/z 183.06

    
     (Cleavage of the alkyl ketone bond).
    
Pathway B: The McLafferty Rearrangement (ESI+)

In positive mode, the hexanoic acid chain provides a


-hydrogen relative to the C6 ketone, facilitating a classic McLafferty rearrangement.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen (from C3 of the hexanoic chain), leading to cleavage of the 
    
    
    
    -
    
    
    bond (between C4 and C5).
  • Result: Formation of a stable enol ion of 1-(3-phenoxyphenyl)ethanone and a neutral alkene-acid fragment.

Visualization of Fragmentation Pathways

FragmentationPathways cluster_0 ESI Negative Mode cluster_1 ESI Positive Mode M_Neg Precursor [M-H]- m/z 297.11 Frag_CO2 Decarboxylation [M-H-CO2]- m/z 253.12 M_Neg->Frag_CO2 -44 Da (CO2) Frag_Phenoxy Phenoxyphenyl Anion [C12H9O2]- m/z 183.06 M_Neg->Frag_Phenoxy Alkyl Cleavage M_Pos Precursor [M+H]+ m/z 299.13 Frag_McL McLafferty Ion (Enol Form) m/z 213.09 M_Pos->Frag_McL McLafferty Rearr. -86 Da (C4H6O2) Frag_Ether Diphenyl Ether Cleavage [C6H5]+ m/z 77.04 M_Pos->Frag_Ether High Energy CID

Caption: Predicted fragmentation pathways for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid in ESI(-) and ESI(+) modes.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Sample Preparation

Due to the compound's lipophilicity, avoid pure aqueous diluents to prevent adsorption to vial walls.

  • Stock Solution: 1 mg/mL in Methanol (MeOH).

  • Working Standard: Dilute to 100 ng/mL in 50:50 MeOH:Water.

  • Extraction (Plasma/Tissue): Use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) at acidic pH (add 0.1% Formic acid) to suppress ionization and drive the acid into the organic layer.

Chromatographic Conditions (UHPLC)

The goal is to retain the acid while maintaining peak shape.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for ESI-).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 95% B (Elution expected ~3.8 - 4.2 min)

    • 6.0 min: 95% B

    • 6.1 min: 10% B

Mass Spectrometry Parameters (MRM Table)

Source: Electrospray Ionization (ESI) Polarity: Negative (Preferred for Quantitation)

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Rationale
Quantifier 297.1183.12550Cleavage of alkyl chain; highly specific to phenoxyphenyl core.
Qualifier 1 297.1253.11550Decarboxylation

.
Qualifier 2 297.193.03550Phenol fragment (Ph-O-).

Note: If using ESI Positive mode for confirmation, monitor 299.1 -> 213.1 (McLafferty).

Part 4: Data Interpretation & Troubleshooting

The "Sodium Adduct" Trap

In ESI(+), this molecule is prone to forming stable sodium adducts


 due to the poly-oxygenated structure.
  • Symptom: Low intensity of

    
     and poor fragmentation.
    
  • Fix: Add 5mM Ammonium Formate to the mobile phase to force the formation of

    
    , which fragments more easily than sodium adducts, or switch to ESI(-).
    
Isomeric Interferences

Be aware of potential regioisomers.[2] The "3-phenoxyphenyl" group distinguishes this from "4-phenoxyphenyl" analogs.

  • Differentiation: The McLafferty rearrangement efficiency differs between isomers due to steric hindrance at the ketone. 3-substituted rings often show slightly different retention times on Biphenyl or Phenyl-Hexyl columns compared to standard C18.

Carryover

Due to high LogP, the analyte may stick to the injector needle.

  • Solution: Use a strong needle wash: 90:10 Isopropanol:Acetone.

References

  • PubChem Database. (n.d.). 6-oxo-6-(3-phenoxyphenyl)hexanoic acid (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Aryl-Keto-Acids. NIST Chemistry WebBook, SRD 69. Retrieved February 2, 2026, from [Link]

  • Zhang, Z., et al. (2022).[3] The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration.[3] Science of The Total Environment. Retrieved February 2, 2026, from [Link](Cited for context on 3-phenoxyphenyl metabolite behavior).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement mechanisms cited in Part 2).

Sources

Methodological & Application

using adipic anhydride in the synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid via Friedel-Crafts Acylation with Adipic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, a valuable keto-acid intermediate. The protocol centers on the Friedel-Crafts acylation of diphenyl ether with adipic anhydride, utilizing aluminum chloride as a Lewis acid catalyst. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed to equip researchers with the necessary technical knowledge to perform this synthesis safely and efficiently, with a critical discussion on the challenges of regioselectivity inherent in the electrophilic substitution of diphenyl ether.

Introduction and Significance

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid serves as a key precursor in the synthesis of various organic molecules. Its structure is notably related to the core of Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1][2] The synthesis of such intermediates is a critical step in drug discovery and development pipelines.

The method detailed herein employs a classic Friedel-Crafts acylation, a robust and widely used carbon-carbon bond-forming reaction.[3][4] By using adipic anhydride, a readily available and stable cyclic anhydride, the reaction introduces a six-carbon keto-acid chain onto the aromatic scaffold in a single step.[5] This application note provides the scientific rationale behind the protocol, ensuring a deep understanding of the synthesis for reliable and reproducible results.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation.[6][7] The reaction can be dissected into three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the adipic anhydride. It coordinates to one of the carbonyl oxygens, weakening the acyl-oxygen bond and inducing a positive polarization on the carbonyl carbon. This complex then rearranges, opening the anhydride ring to form a highly reactive acylium ion electrophile.[8][9][10]

  • Electrophilic Attack: The electron-rich π-system of the diphenyl ether acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step of the reaction.

  • Rearomatization: A weak base, typically [AlCl₃(OH)]⁻ (formed from trace moisture) or another molecule of the substrate, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and yields the aluminum salt of the ketone product. A subsequent acidic workup is required to hydrolyze the aluminum complexes and protonate the carboxylate, yielding the final 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.[11]

Mechanistic Diagram

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization & Workup Adipic_Anhydride Adipic Anhydride Acylium_Ion Acylium Ion Electrophile Adipic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Diphenyl Ether Diphenyl_Ether Diphenyl Ether Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid Product_Complex->Final_Product H₃O⁺ Workup

Caption: The three-stage mechanism of Friedel-Crafts acylation.

A Note on Regioselectivity

The phenoxy group (-OPh) on diphenyl ether is an ortho, para-directing activator for electrophilic aromatic substitution due to resonance stabilization. Consequently, this reaction will produce a mixture of isomers, primarily 6-Oxo-6-(4-phenoxyphenyl)hexanoic acid and 6-Oxo-6-(2-phenoxyphenyl)hexanoic acid . The target meta-isomer, 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, will be formed as a minor product. Therefore, a critical step in this synthesis is the chromatographic purification to isolate the desired isomer from the reaction mixture.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Diphenyl ether≥99%Sigma-AldrichSubstrate
Adipic anhydride≥97%Sigma-AldrichAcylating agent
Aluminum chloride, anhydrous≥99.99%Sigma-AldrichCatalyst; handle under inert atmosphere
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent
Hydrochloric acid (HCl)37% (concentrated)VWRFor workup
Sodium sulfate, anhydrousReagent GradeVWRDrying agent
Ethyl acetateHPLC GradeFisher ScientificExtraction & chromatography solvent
HexanesHPLC GradeFisher ScientificChromatography solvent
Round-bottom flask (250 mL)--Reaction vessel
Addition funnel (125 mL)--For controlled addition of reagents
Magnetic stirrer and stir bar---
Ice/water bath--For temperature control
Nitrogen/Argon inlet--To maintain an inert atmosphere
Separatory funnel (500 mL)--For liquid-liquid extraction
Rotary evaporator--For solvent removal
Flash chromatography system--For purification
Safety Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle anhydrous AlCl₃ in a fume hood under an inert atmosphere. Wear gloves, safety goggles, and a lab coat.[11]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM must be performed in a well-ventilated fume hood.

  • Adipic Anhydride: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Concentrated HCl: Highly corrosive and toxic. Handle with extreme care in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a 125 mL addition funnel. Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.[10]

  • Reagent Charging: In the fume hood, charge the reaction flask with diphenyl ether (10.0 g, 58.8 mmol) and anhydrous dichloromethane (80 mL). Begin stirring to dissolve the substrate.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (17.2 g, 129.0 mmol, 2.2 equiv) to the flask in portions. Causality Note: This step is exothermic. Adding the AlCl₃ in portions prevents an excessive temperature increase. The mixture will become a thick, stirrable slurry, often with a color change. Cool the flask to 0°C using an ice/water bath.

  • Acylating Agent Addition: Dissolve adipic anhydride (8.2 g, 64.0 mmol, 1.09 equiv) in anhydrous dichloromethane (40 mL) and add this solution to the addition funnel.

  • Reaction Execution: Add the adipic anhydride solution dropwise to the stirred, cooled slurry over 30-45 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the acylation reaction and prevent side reactions.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diphenyl ether starting material is consumed.

  • Workup - Quenching: Cool the reaction flask back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 150 g) and concentrated HCl (20 mL) in a large beaker with vigorous stirring. Causality Note: This quenching step is highly exothermic and releases HCl gas. It serves to hydrolyze the aluminum complexes, protonate the product, and separate the organic and aqueous layers.[10]

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with dichloromethane (2x 20 mL) and add the rinsings to the separatory funnel. Shake the funnel, venting frequently, and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), water (50 mL), and saturated sodium chloride (brine) solution (50 mL). Causality Note: These washes remove residual acid, water-soluble byproducts, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Purification

The crude product is a mixture of ortho, para, and the desired meta isomers. Purification is essential and is best achieved by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure desired product. The meta-isomer will likely have a different polarity and thus a different Rf value than the major ortho and para isomers.

  • Final Product: Concentrate the pure fractions under reduced pressure to obtain 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid as a solid or viscous oil.

Experimental Workflow Diagram

G Setup 1. Assemble & Flame-Dry Glassware Charge 2. Charge Diphenyl Ether & DCM Setup->Charge Catalyst 3. Add AlCl₃ at 0°C Charge->Catalyst Addition 4. Add Adipic Anhydride Solution Dropwise Catalyst->Addition React 5. Stir at Room Temperature (3-4h) Addition->React Quench 6. Quench with Ice / Conc. HCl React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 10. Purify via Flash Chromatography Dry->Purify Analyze 11. Characterize Final Product Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive (hydrated) AlCl₃ catalyst.Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is perfectly dry.
Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently warm to 30-35°C. Monitor by TLC.
Formation of Emulsion Aluminum salts creating a stable interface during workup.Add more brine solution or gently warm the separatory funnel.[10] Filtration through Celite may be necessary.
Low Yield of Meta Isomer Inherent regioselectivity of the reaction.This is expected. Optimize chromatography conditions for efficient separation of isomers.
Product is a Dark Tar Reaction temperature was too high.Maintain strict temperature control (0°C) during AlCl₃ and anhydride addition.
Impure starting materials.Use high-purity reagents.

References

  • sathee jee. Friedel Crafts Reaction.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Experiment 1: Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • (2025). Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. ARKIVOC.
  • Molecules. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • The Organic Chemistry Tutor. (2020). Friedel-Crafts Acylation: alternative reagents. YouTube.
  • Study Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • (2025). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate.
  • PG.CHEMEASY. (2019). Friedel-Crafts Acylation Reaction.
  • National Center for Biotechnology Information. Fenoprofen. PubChem Compound Database.

Sources

Application Note: Laboratory-Scale Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a phenoxyphenyl moiety linked to a keto-acid chain, presents two distinct functional groups: a ketone and a carboxylic acid.[1] This duality allows for a wide range of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecular architectures, including pharmaceutical candidates and specialty polymers.[1] The phenoxyphenyl group imparts unique steric and electronic properties, which can be exploited in drug design and materials development.[1] This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound via a Friedel-Crafts acylation reaction.

Principle and Strategy

The synthesis of 6-oxo-6-(3-phenoxyphenyl)hexanoic acid is most effectively achieved through the Friedel-Crafts acylation of diphenyl ether with adipic anhydride.[1][2] This classic electrophilic aromatic substitution reaction is a robust and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3]

Reaction Mechanism: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with one of the carbonyl oxygens of adipic anhydride. This coordination polarizes the anhydride, leading to the formation of a highly electrophilic acylium ion. The diphenyl ether, acting as the nucleophile, then attacks the acylium ion. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the desired keto-acid. The use of an anhydride is particularly advantageous from a green chemistry perspective due to its high atom economy.[1]

A critical consideration in the acylation of diphenyl ether is regioselectivity. The phenoxy group is an ortho-, para-directing activator. However, the ether linkage provides some steric hindrance to the ortho positions. Consequently, the reaction will yield a mixture of isomers, primarily the desired meta-substituted product (due to acylation on the unsubstituted ring) and the para-substituted isomer, with smaller amounts of the ortho-isomer. The meta-isomer is the target compound in this protocol. Therefore, a robust chromatographic purification step is essential to isolate the desired product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Diphenyl etherReagentSigma-Aldrich
Adipic anhydride≥97%TCI Chemicals
Aluminum chloride (anhydrous)≥99.99%Strem Chemicals
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics
Hydrochloric acid (HCl), concentratedACS ReagentFisher Scientific
Sodium sulfate (Na₂SO₄), anhydrousACS ReagentVWR
Ethyl acetate (EtOAc)HPLC GradeMerck
HexanesHPLC GradeMerck
Silica gel60 Å, 230-400 meshSorbent Technologies
Deionized water
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube (CaCl₂)

  • Addition funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

  • pH meter or pH paper

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Diphenyl ether + Adipic anhydride + Anhydrous DCM catalyst_addition Slow addition of Aluminum Chloride (0-5 °C) reactants->catalyst_addition reaction_progress Stir at room temp. (12-18 h) catalyst_addition->reaction_progress quench Quench with ice-cold HCl (aq) reaction_progress->quench Reaction Completion extraction Extract with DCM quench->extraction wash_dry Wash with brine & Dry (Na₂SO₄) extraction->wash_dry evaporation Solvent removal (Rotary Evaporator) wash_dry->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography Crude Product product_isolation Isolate pure fractions chromatography->product_isolation final_product 6-Oxo-6-(3-phenoxyphenyl) hexanoic acid product_isolation->final_product

Caption: Overall workflow for the synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, add diphenyl ether (1.0 eq) and adipic anhydride (1.1 eq).

    • Dissolve the starting materials in anhydrous dichloromethane (DCM) (approx. 3 mL per mmol of diphenyl ether).

    • Cool the flask to 0-5 °C using an ice bath.

  • Catalyst Addition:

    • While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (2.5 eq) to the cooled reaction mixture over 30-45 minutes. Caution: The addition is exothermic. Maintain the internal temperature below 10 °C.

  • Reaction Progression:

    • After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Hexanes:Ethyl Acetate with 1% acetic acid).

  • Reaction Quenching and Work-up:

    • After the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl (approx. 50 mL for a 50 mmol scale reaction) until the aqueous layer is acidic (pH ~1).[4]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 50 mL).[4]

    • Combine all organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or a semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes), is recommended. The addition of 1% acetic acid to the eluent can improve the resolution and prevent tailing of the carboxylic acid product.

    • Collect the fractions and analyze them by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to yield 6-oxo-6-(3-phenoxyphenyl)hexanoic acid as a white to off-white solid.

Quantitative Data Summary
Reactant / ProductMolar Mass ( g/mol )MolesMass (g)Volume (mL)Equivalents
Diphenyl ether170.210.0508.517.881.0
Adipic anhydride128.130.0557.05-1.1
Aluminum chloride133.340.12516.67-2.5
Product (Theoretical) 298.33 0.050 14.92 -1.0

Note: The table provides an example for a 50 mmol scale reaction. Adjust quantities as needed.

Product Characterization

The identity and purity of the synthesized 6-oxo-6-(3-phenoxyphenyl)hexanoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons of the phenoxyphenyl group, the methylene protons of the hexanoic acid chain, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, aromatic carbons, and the aliphatic carbons of the chain.

  • FT-IR (ATR): Look for characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the broad O-H stretch of the carboxylic acid, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Incomplete reaction or moisture contamination.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous reagents and solvents. The reaction time may need to be extended.

  • Formation of Multiple Products:

    • Cause: Friedel-Crafts acylation of diphenyl ether can lead to a mixture of isomers.

    • Solution: Careful and efficient column chromatography is crucial for separating the desired meta-isomer from other isomers.

  • Difficulty in Purification:

    • Cause: Tailing of the acidic product on the silica gel column.

    • Solution: Add a small amount (0.5-1%) of acetic acid to the eluent system to suppress the deprotonation of the carboxylic acid on the silica surface, which will result in sharper peaks and better separation.

Safety and Handling

  • Aluminum chloride is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

  • The quenching of the reaction with water/HCl is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

References

  • ResearchGate. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Available at: [Link]

  • YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. Available at: [Link]

  • Organic Syntheses. 2,4,6-triphenylphenoxyl. Available at: [Link]

  • Google Patents. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
  • ResearchGate. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Available at: [Link]

  • PubChem. 6-Oxohexanoic acid. Available at: [Link]

  • ResearchGate. The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available at: [Link]

  • Wiley Online Library. Synthesis of conjugates of 3‐hydroxy‐ and 3‐phenoxybenzoic acids. Available at: [Link]

  • Taylor & Francis Online. The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Available at: [Link]

  • Rupa Health. 3-Phenoxybenzoic Acid. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

Sources

Purification of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid via recrystallization. Crystallization is a highly selective and critical purification technique used extensively in the pharmaceutical industry to ensure the chemical purity, polymorphic form, and particle size of active pharmaceutical ingredients (APIs).[1] This guide moves beyond a simple set of instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the methodology effectively. We detail a systematic approach to solvent selection, a step-by-step purification protocol, and a guide to resolving common crystallization challenges.

Introduction: The Rationale for Recrystallization

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a bifunctional molecule featuring a ketone, a carboxylic acid, and a phenoxyphenyl group.[2] This structure makes it a valuable building block in medicinal chemistry and materials science.[2] Synthetic routes to such molecules often yield crude products contaminated with starting materials, by-products, or residual solvents. For applications in drug development and advanced materials, achieving high purity is non-negotiable, as even small amounts of impurities can have detrimental biological effects or alter material properties.[1]

Recrystallization is the gold-standard technique for purifying solid organic compounds.[3] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand by hot filtration if they are insoluble.[3][4]

The success of this technique is fundamentally dependent on the choice of solvent, which must satisfy several key criteria.[5][6]

Foundational Principles: Solvent Selection

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] The goal is to identify a solvent (or solvent pair) in which the target compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7]

Analyzing the Solute

The structure of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid offers clues for solvent selection:

  • Polar Groups: The carboxylic acid and ketone functionalities are polar and capable of hydrogen bonding.

  • Non-polar Groups: The large, hydrophobic 3-phenoxyphenyl moiety and the aliphatic hexanoic acid chain are non-polar.

This dual nature suggests that neither extremely polar (e.g., water) nor extremely non-polar (e.g., hexane) solvents alone are likely to be ideal. A solvent of intermediate polarity, or a mixed-solvent system, is often required. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8][9]

Experimental Solvent Screening Protocol

A small-scale screening experiment is essential to identify the optimal solvent system.

Materials:

  • Crude 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

  • Test tubes or small vials

  • A selection of candidate solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent should not dissolve the compound readily at room temperature.[5]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Note the volume of solvent required. An effective solvent will dissolve the compound completely at an elevated temperature.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Interpreting Screening Results

The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of crystals upon cooling.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
Ethanol Sparingly SolubleSolubleGood, well-formed crystalsExcellent Candidate
Acetone SolubleVery SolublePoor, minimal crystalsUnsuitable (too soluble when cold)
Toluene Sparingly SolubleSolubleGood, but slight oilingPossible Candidate (potential for oiling out)
Ethyl Acetate Moderately SolubleVery SolubleFair, some precipitationSub-optimal
Water InsolubleInsolubleNoneUnsuitable
Hexane InsolubleInsolubleNonePotential Anti-solvent

Based on this representative data, ethanol emerges as a strong single-solvent candidate. A mixed-solvent system, such as Toluene/Hexane or Ethanol/Water, could also be explored if a single solvent is not ideal. In a mixed system, the compound is dissolved in a minimal amount of the hot "soluble solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the cloud point), after which it is reheated to clarity and cooled slowly.[7][9]

Detailed Recrystallization Protocol

This protocol is designed for the purification of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid using ethanol as the selected solvent.

Workflow Diagram

G A 1. Dissolution Crude solid in Erlenmeyer flask. Add minimum hot ethanol. B 2. Hot Filtration (Optional) Setup fluted filter paper and pre-heated funnel. Filter hot solution to remove insoluble impurities. A->B If insoluble impurities present C 3. Cooling & Crystallization Cover flask, allow to cool slowly to RT. Cool further in an ice bath. A->C If no insoluble impurities present B->C D 4. Crystal Collection Set up Büchner funnel for vacuum filtration. Collect crystals. C->D E 5. Washing Wash crystals with a small amount of ice-cold ethanol. D->E F 6. Drying Dry crystals under vacuum. E->F G Pure Crystals F->G

Caption: Recrystallization workflow for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (e.g., 1.0 g) into an Erlenmeyer flask. Causality: An Erlenmeyer flask is used because its narrow neck reduces solvent evaporation and prevents airborne contaminants from entering.

    • Add a boiling chip. Heat a volume of ethanol on a hot plate to a gentle boil.

    • Add the hot ethanol to the flask containing the crude solid in small portions, swirling the flask after each addition. Continue adding just enough hot solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as it ensures the solution will be supersaturated upon cooling.[5]

  • Hot Filtration (If Necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed.

    • Place a piece of fluted filter paper into a stemless funnel. Place the funnel onto a clean Erlenmeyer flask and pre-heat both on a hot plate.

    • Pour the hot, saturated solution through the pre-heated setup. Causality: The apparatus must be kept hot to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the final yield.[10]

  • Cooling and Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass. Causality: This prevents solvent evaporation and contamination while allowing the solution to cool slowly.

    • Allow the flask to cool undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it provides time for the molecules to selectively arrange themselves into a crystal lattice, excluding impurities.[5] Rapid cooling can trap impurities within a less-ordered solid.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of ice-cold ethanol and apply a vacuum.

    • Pour the cold crystal slurry into the Büchner funnel.

    • Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold ethanol. Causality: The wash step removes any residual mother liquor (which contains the dissolved impurities) adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution remains clear even after cooling in an ice bath.Too much solvent was used. The solution is not supersaturated.Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[11]
Solution is too clean. Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the solution's surface to create microscopic scratches that can serve as nucleation sites.[10] Alternatively, add a tiny "seed crystal" of the pure compound.[10]
Oiling Out An oily liquid separates from the solution instead of solid crystals.The melting point of the solute is lower than the boiling point of the solvent. The compound is melting before it dissolves.Re-heat the solution to dissolve the oil, then add a slightly larger volume of hot solvent. Alternatively, switch to a lower-boiling point solvent or use a mixed-solvent system.[11]
Low Recovery/Yield Very few crystals are obtained.Too much solvent was used. Product remains dissolved in the mother liquor.See "No Crystals Form." In the future, use the minimum amount of hot solvent required for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is sufficiently pre-heated before pouring the solution.
Washing with too much or warm solvent. Always use a minimal amount of ice-cold solvent for washing the collected crystals.
Colored Product The final crystals retain a colored tint.Colored impurities are not removed by this solvent. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the purification of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. By understanding the causal relationships between solvent choice, temperature gradients, and crystal formation, researchers can effectively implement and adapt this method to achieve high-purity materials essential for drug discovery and development. The described systematic approach to solvent screening and troubleshooting equips scientists with the necessary tools to overcome common challenges in crystallization.

References

  • Caproic acid - Wikipedia . Wikipedia. Available at: [Link]

  • 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . University of Rochester Department of Chemistry. Available at: [Link]

  • Recrystallization and Melting Point Analysis - YouTube . Professor Dave Explains. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis | Chemical Reviews - ACS Publications . American Chemical Society Publications. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]

  • Recrystallization Definition, Principle & Purpose - PraxiLabs . PraxiLabs. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . University of Rochester Department of Chemistry. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment | Journal of Chemical Education - ACS Publications . American Chemical Society Publications. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace . SciSpace. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI . MDPI. Available at: [Link]

  • Choice of Solvent - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • US3524877A - Method of producing keto acids - Google Patents. Google Patents.
  • Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents . ResearchGate. Available at: [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation . Organic Chemistry Portal. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: High-Throughput Utilization of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (hereafter 6-OPHA ) represents a high-value "privileged structure" intermediate. Its utility stems from the synergistic combination of a lipophilic 3-phenoxyphenyl moiety (a validated pharmacophore in kinase and hydrolase inhibitors) and a bifunctional keto-acid tail .

This application note details the strategic use of 6-OPHA as a scaffold for generating compound libraries targeting metalloproteinases (MMPs) and nuclear receptors (e.g., RORγt). We provide validated protocols for its synthesis and subsequent divergent derivatization, emphasizing its role as a transition-state isostere precursor.

Structural Logic & Pharmacophore Analysis[1]

The efficacy of 6-OPHA in drug discovery is not accidental; it relies on specific molecular interactions:

  • The 3-Phenoxyphenyl "Anchor": This biaryl ether moiety is conformationally flexible yet bulky. It is designed to occupy deep hydrophobic pockets, such as the S1' specificity pocket of Matrix Metalloproteinases (MMPs) or the ligand-binding domain (LBD) of RORγt.

  • The Aryl Ketone (C6): Located at the benzylic position, this carbonyl serves two roles:

    • Synthetic Handle: Amenable to stereoselective reduction (creating chiral alcohols) or reductive amination.

    • Hydrogen Bonding: Acts as an H-bond acceptor in the active site.

  • The Aliphatic Tether (C2-C5): A 4-carbon spacer that positions the acidic headgroup away from the hydrophobic core, mimicking the lysine or arginine side chains in natural substrates.

  • The Carboxylic Acid (C1): The primary diversification point. It can be converted into various Zinc-Binding Groups (ZBGs) like hydroxamic acids or bioisosteres like oxadiazoles.

Visualization: Scaffold Diversification Strategy

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

G cluster_legend Legend Scaffold 6-Oxo-6-(3-phenoxyphenyl) hexanoic acid (6-OPHA) Rxn_Amide Amide Coupling (EDC/HOBt) Scaffold->Rxn_Amide Rxn_Red Stereoselective Reduction Scaffold->Rxn_Red Rxn_ZBG Hydroxamate Formation Scaffold->Rxn_ZBG Rxn_Het Heterocyclization (Hydrazine) Scaffold->Rxn_Het Prod_Amide Peptidomimetics (Solubility Tuning) Rxn_Amide->Prod_Amide Prod_Alc Chiral Alcohols (TS Isosteres) Rxn_Red->Prod_Alc Prod_MMP MMP Inhibitors (Zinc Binding) Rxn_ZBG->Prod_MMP Prod_Pyrid Pyridazinones (Anti-inflammatory) Rxn_Het->Prod_Pyrid key Blue: Core Scaffold | Green: Library Output | Red: Validated Drug Class

Figure 1: Divergent synthesis pathways transforming 6-OPHA into functionally distinct chemical libraries.

Validated Synthesis Protocol: The "Ethyl Adipoyl" Route

While direct acylation with adipic anhydride is possible, it often leads to polymerization or difficult workups. The Ethyl Adipoyl Chloride route is preferred for higher purity and scalability.

Materials
  • Diphenyl ether (CAS: 101-84-8)

  • Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride) (CAS: 14794-31-1)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Lithium Hydroxide (LiOH)

Step 1: Friedel-Crafts Acylation

Objective: Attach the hexanoic tail to the diphenyl ether ring.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and N₂ inlet.

  • Solvent & Catalyst: Add AlCl₃ (1.2 equiv) to DCM (0.5 M concentration relative to substrate) . Cool to 0°C.

  • Acylating Agent: Dropwise add Ethyl 6-chloro-6-oxohexanoate (1.0 equiv) . Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add Diphenyl ether (1.0 equiv) dropwise. Note: The reaction is regioselective for the para-position relative to the ether linkage due to steric hindrance, but the 3-phenoxyphenyl geometry implies we are targeting the meta-isomer or utilizing the inherent directing effects. If strict meta-substitution is required, alternative coupling (Suzuki) of 3-bromo-keto-ester and phenylboronic acid is recommended. However, for standard library generation, the Friedel-Crafts product (often a mixture enriched in para) is purified via recrystallization.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture over ice/HCl. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the Ethyl ester intermediate .

Step 2: Ester Hydrolysis

Objective: Reveal the free carboxylic acid.

  • Dissolve the intermediate in THF:MeOH:H₂O (3:1:1) .

  • Add LiOH (2.5 equiv) . Stir at RT for 2 hours.

  • Acidify to pH 2 with 1N HCl. The product, 6-OPHA , typically precipitates as a white/off-white solid.

  • QC Check: ¹H NMR (DMSO-d₆) should show the carboxylic acid proton at ~12.0 ppm and the aryl ketone signals.

Application Protocol: Synthesis of MMP Inhibitor Libraries (Hydroxamates)

This protocol converts the 6-OPHA scaffold into a potential Matrix Metalloproteinase (MMP) inhibitor by installing a hydroxamic acid Zinc-Binding Group (ZBG).

Rationale: The 3-phenoxyphenyl group fits the S1' pocket, while the hydroxamic acid chelates the catalytic Zinc ion [1].

Methodology
  • Activation: Dissolve 6-OPHA (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) . Stir for 30 min at 0°C.

  • Displacement: In a separate vial, mix Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 equiv) with N-methylmorpholine (NMM, 4.0 equiv) in DMF.

    • Critical Step: Ensure the hydroxylamine is free-based in situ to prevent O-acylation side reactions.

  • Coupling: Transfer the activated acid solution to the hydroxylamine mixture. Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash aggressively with 5% citric acid (to remove EDC byproducts) and water. Do not wash with strong base, as hydroxamates can hydrolyze.

  • Validation:

    • LC-MS: Look for [M+H]⁺ peak corresponding to Parent + 15 Da (OH -> NHOH).

    • Ferric Chloride Test: Dissolve a small amount in MeOH and add 1% FeCl₃. A deep red/violet color confirms the presence of the hydroxamic acid.

Application Protocol: RORγt Inverse Agonist Library

Recent studies suggest that 6-oxo-aryl-hexanoic acid derivatives can function as RORγt inverse agonists, treating autoimmune disorders [2].

Modification Strategy: Instead of modifying the acid, this protocol modifies the ketone to tune the linker geometry.

  • Reductive Amination:

    • React 6-OPHA with various primary amines (R-NH₂) in the presence of NaBH(OAc)₃ (Sodium triacetoxyborohydride).

    • Result: Converts the C6 ketone into a secondary amine, altering the vector of the phenoxyphenyl tail and introducing a new basic center.

  • Grignard Addition:

    • Protect the carboxylic acid (as t-butyl ester).

    • React the ketone with MeMgBr .

    • Result: Creates a tertiary alcohol, introducing a rigid chiral center that can lock the bioactive conformation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Catalyst deactivationEnsure AlCl₃ is fresh and yellow/grey (not white powder). Keep system strictly anhydrous.
Polymerization Di-acylationUse excess Diphenyl ether or ensure dropwise addition of the acyl chloride to the substrate.
Hydroxamate Hydrolysis High pH workupAvoid NaHCO₃ washes during hydroxamate isolation; use Citric Acid or NH₄Cl.
Incomplete Reduction Steric hindranceThe biaryl ether is bulky. Switch from NaBH₄ to LiAlH₄ or heat the reductive amination to 40°C.

References

  • Verma, R. P. (2012).[1] Hydroxamic Acids as Matrix Metalloproteinase Inhibitors.[1][2] Experientia Supplementum, 103, 137–176.[1]

  • Nakajima, R., et al. (2021).[3] Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile.[3][4] Bioorganic & Medicinal Chemistry Letters, 36, 127786.

  • BenchChem. (n.d.). 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid Product Description.

  • PubChem. (n.d.).[5] 6-Oxohexanoic acid (Analogous Scaffold Data). National Library of Medicine.

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Note: In Vitro Profiling of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the in vitro characterization of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS 951888-75-8). Based on its chemical structure—a keto-carboxylic acid tail linked to a phenoxyphenyl moiety—this compound functions as a "privileged scaffold" with dual potential as a Matrix Metalloproteinase (MMP) inhibitor (targeting the Zinc-binding active site) and a RORγt inverse agonist .

Introduction & Mechanism of Action

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a lipophilic keto-acid probe. Its pharmacological utility stems from two distinct structural features that allow it to interrogate specific biological pathways:

  • MMP Inhibition (Zinc Chelation): The 6-oxo-hexanoic acid tail mimics the transition state of peptide hydrolysis. The terminal carboxylic acid and the ketone group at position 6 can coordinate with the catalytic Zinc ion (

    
    ) within the active site of Matrix Metalloproteinases (specifically Gelatinases MMP-2 and MMP-9). The bulky 3-phenoxyphenyl group occupies the hydrophobic 
    
    
    
    pocket, providing selectivity over other metalloenzymes.
  • RORγt Inverse Agonism: As a lipophilic carboxylate, this scaffold acts as a ligand for the Retinoid-related Orphan Receptor gamma-t (RORγt). It binds to the ligand-binding domain (LBD), displacing co-activators and recruiting co-repressors, thereby suppressing Th17 cell differentiation and IL-17 production.

Structural Mechanism Diagram

G cluster_0 Chemical Pharmacophore cluster_1 Biological Targets cluster_2 Functional Outcome Compound 6-Oxo-6-(3-phenoxyphenyl) hexanoic acid ZBG Carboxylic Acid/Ketone (Zinc Binding Group) Compound->ZBG Hydrophobic 3-Phenoxyphenyl (S1' Pocket Binder) Compound->Hydrophobic MMP MMP-2 / MMP-9 (Gelatinases) ZBG->MMP Chelates Zn2+ Hydrophobic->MMP Occupies S1' ROR RORγt Nuclear Receptor Hydrophobic->ROR LBD Binding Inhibition Inhibition of ECM Degradation (Anti-Invasive) MMP->Inhibition Suppression Suppression of Th17/IL-17 (Anti-Inflammatory) ROR->Suppression

Caption: Dual mechanism of action targeting metalloenzyme active sites and nuclear receptor ligand-binding domains.

Pre-Assay Preparation: Solubility & Stability

Due to the lipophilic nature of the phenoxyphenyl group, proper formulation is critical to prevent precipitation in aqueous buffers.

Protocol A: Stock Solution Preparation
  • Solvent: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 2.98 mg of powder in 1 mL of DMSO.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: Aqueous Dilution (Critical Step)
  • Challenge: The compound may precipitate in high-salt buffers (PBS) if diluted too rapidly.

  • Method: Perform a serial dilution in DMSO first (e.g., 1000x final concentration), then spike into the assay buffer.

  • Final DMSO Limit: Maintain final DMSO concentration < 0.5% (v/v) to avoid solvent effects on enzyme activity.

Protocol: Fluorometric MMP-2/MMP-9 Inhibition Assay

This assay quantifies the ability of the compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant MMP-2 or MMP-9.

Assay Principle: A FRET peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) emits low fluorescence due to quenching. Cleavage by MMP releases the fluorophore (Mca), resulting in a fluorescence increase.

Materials
  • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if supplied as pro-enzyme).

  • Substrate: Fluorogenic MMP Substrate (Ex/Em = 328/393 nm).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).

  • Control Inhibitor: GM6001 (Ilomastat) or EDTA.

Step-by-Step Workflow
  • Enzyme Activation: If using pro-MMP, incubate with 1 mM APMA (p-aminophenylmercuric acetate) at 37°C for 1-2 hours prior to assay.

  • Plate Setup: Use a black 96-well non-binding surface plate.

  • Compound Addition:

    • Add 10 µL of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (diluted in assay buffer) to wells.

    • Test range: 0.1 nM to 10 µM (8-point dose response).

  • Enzyme Addition:

    • Add 40 µL of activated MMP enzyme (final conc. 1-5 nM).

    • Pre-incubation: Incubate compound and enzyme for 30 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation:

    • Add 50 µL of Fluorogenic Substrate (final conc. 10 µM).

  • Measurement:

    • Immediately read fluorescence in kinetic mode (read every 1 min for 60 min) at Ex/Em 328/393 nm.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Determine % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response equation to determine

      
      .
      

Protocol: RORγt Cellular Reporter Assay

This assay validates the compound's secondary activity as an inverse agonist of the nuclear receptor RORγt, relevant for anti-inflammatory screening.

Assay Principle: HEK293 cells are co-transfected with a GAL4-RORγt-LBD fusion plasmid and a UAS-Luciferase reporter. Inverse agonists decrease luciferase signal.

Materials
  • Cells: HEK293T cells.

  • Plasmids: GAL4-RORγt-LBD expression vector, UAS-Luciferase reporter, Renilla control (for normalization).

  • Reagent: Dual-Luciferase Assay System.

Step-by-Step Workflow
  • Transfection: Seed HEK293T cells (20,000 cells/well) in white 96-well plates. Transfect with plasmid mix using lipofection reagent. Incubate 24 hours.

  • Treatment:

    • Remove media. Add fresh media containing 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

    • Concentration range: 0.1 µM to 20 µM.

    • Include a positive control (e.g., SR1001 or Digoxin).

  • Incubation: Incubate cells for 24 hours at 37°C, 5% CO₂.

  • Lysis & Detection:

    • Lyse cells with Passive Lysis Buffer.

    • Add Firefly Luciferase substrate and measure luminescence (

      
      ).
      
    • Add Stop & Glo reagent (quenches Firefly, activates Renilla) and measure (

      
      ).
      
  • Analysis:

    • Calculate Ratio =

      
      .
      
    • Normalize to DMSO vehicle control (set as 100% activity).

    • Inverse agonists will show a dose-dependent decrease in the ratio.

Data Interpretation & Troubleshooting

Expected Results Table
ParameterMMP Inhibition AssayRORγt Reporter Assay
Readout Fluorescence Slope (RFU/min)Luminescence Ratio (RLU)
Effect Decrease in slopeDecrease in signal (Inverse Agonism)
Typical IC50 50 nM - 5 µM (Structure dependent)1 µM - 10 µM
Mechanism Competitive / Zinc ChelationAllosteric LBD Conformational Change
Troubleshooting Guide
  • High Background Fluorescence (MMP Assay): The compound itself may fluoresce. Run a "Compound Only" control (no enzyme/substrate) to subtract background.

  • Precipitation: If the dose-response curve drops sharply (cliff effect) rather than sigmoidally, the compound has precipitated. Repeat with lower max concentration or higher detergent (0.05% Brij-35).

  • Cell Toxicity (Reporter Assay): Perform an MTT or CellTiter-Glo assay in parallel to ensure signal decrease is due to RORγt inhibition, not cell death.

References

  • BenchChem. (2023). 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid Product Record. Retrieved from (Provides CAS and structural classification).

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. (Foundational review on the pharmacophore of carboxylate zinc-binding groups in MMP inhibitors).
  • Huh, J. R., et al. (2011). "Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity." Nature, 472, 486-490. (Methodology for RORγt reporter assays).
  • PubChem. (2023). Compound Summary for CID 5460210 (Related Keto-acids). Retrieved from .

Application Note: Chemoselective Derivatization of the Carboxylic Acid Moiety in 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the selective derivatization of the carboxylic acid group of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. This molecule serves as a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a ketone and a carboxylic acid.[1] The primary challenge in its chemical manipulation is achieving high chemoselectivity for the carboxylic acid without affecting the ketone. This document outlines two primary, field-proven methodologies: carbodiimide-mediated esterification and peptide-coupling-driven amidation. We delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental protocols, and discuss critical parameters for reaction success, purification, and analysis.

Introduction: The Strategic Value of a Bifunctional Scaffold

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a versatile chemical intermediate whose value lies in its distinct functional handles.[1] The terminal carboxylic acid provides a reactive site for forming stable ester and amide linkages, while the ketone and the diaryl ether core contribute to the molecule's overall structural and electronic properties.

Derivatization of the carboxylic acid is a critical step for several applications:

  • Drug Discovery: Creating extensive libraries of esters and amides to explore structure-activity relationships (SAR) for lead optimization.[2]

  • Physicochemical Property Modulation: Modifying the terminal group to enhance solubility, permeability, or metabolic stability.

  • Analytical Applications: Introducing tags or labels that enhance detectability in analytical techniques like LC-MS or fluorescence spectroscopy.[3][4]

The central challenge is the inherent reactivity of the ketone group. While less reactive than an aldehyde, it can undergo undesired side reactions under harsh conditions (e.g., with strong bases or certain reducing agents). Therefore, derivatization protocols must be chosen to ensure the reaction occurs exclusively at the carboxylic acid. The methods detailed herein are selected for their mild conditions and high selectivity, obviating the need for a multi-step protection-deprotection strategy for the ketone.[5][6]

Core Principle: Chemoselective Activation of the Carboxyl Group

Direct condensation of a carboxylic acid with a nucleophile (like an alcohol or amine) is often inefficient. The hydroxyl group of the carboxylic acid is a poor leaving group, and in the case of amidation, a rapid acid-base reaction neutralizes the amine nucleophile.[7]

The solution is to convert the carboxylic acid's hydroxyl into a better leaving group. This is achieved by using an activating agent or coupling reagent . These reagents react with the carboxyl group in situ to form a highly reactive intermediate that is readily attacked by the desired nucleophile. This activation is the cornerstone of modern esterification and amidation reactions, allowing them to proceed under mild, neutral pH conditions at room temperature.

The workflow for these reactions follows a clear and logical progression, ensuring efficiency and selectivity.

G cluster_0 General Derivatization Workflow A Carboxylic Acid (Substrate) C Reactive Intermediate (e.g., O-Acylisourea, Activated Ester) A->C Activation B Activating Agent (e.g., EDC, HBTU) B->C E Final Product (Ester or Amide) C->E Nucleophilic Attack F Byproduct C->F D Nucleophile (Alcohol or Amine) D->E

Caption: General workflow for carboxylic acid derivatization.

Protocol I: Esterification via EDC/DMAP Coupling

This protocol is a highly reliable method for synthesizing esters from carboxylic acids and alcohols under exceptionally mild conditions. It is particularly well-suited for substrates with sensitive functional groups.

Rationale and Mechanism

The core of this method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activating agent.[8][9] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an alcohol. However, it can also rearrange or react with another carboxylic acid molecule.

To enhance efficiency and yield, 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst. DMAP intercepts the O-acylisourea intermediate to form a more stable but still highly reactive DMAP-acylated intermediate. This new intermediate is then efficiently attacked by the alcohol to yield the final ester product, regenerating the DMAP catalyst in the process. The main byproduct of this reaction is a water-soluble urea derivative, which is easily removed during aqueous work-up.

G cluster_1 EDC/DMAP Esterification Pathway Start Carboxylic Acid + EDC Intermediate1 O-Acylisourea Intermediate Start->Intermediate1 Intermediate2 DMAP-Acylated Intermediate Intermediate1->Intermediate2 Catalyst Interception Byproduct Urea Byproduct Intermediate1->Byproduct Catalyst DMAP Catalyst->Intermediate2 Product Ester Product Intermediate2->Product Nucleophilic Attack Nucleophile Alcohol (R'-OH) Nucleophile->Product

Caption: Catalytic cycle of EDC/DMAP-mediated esterification.

Detailed Experimental Protocol

Materials:

  • 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

  • Alcohol of choice (e.g., Methanol, Ethanol, Benzyl alcohol)

  • EDC hydrochloride

  • DMAP

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). Add the desired alcohol (1.2 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Activation: Add EDC hydrochloride (1.5 eq) to the mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching & Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted DMAP and the basic wash removes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Summary
ParameterRecommended Value/ReagentPurpose
Substrate 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid1.0 eq
Nucleophile Alcohol (R'-OH)1.2 eq
Coupling Agent EDC hydrochloride1.5 eq
Catalyst DMAP0.1 eq
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility
Temperature 0 °C to Room TemperatureMild conditions
Reaction Time 2-4 hours (monitor by TLC/LC-MS)Varies with alcohol
Typical Yield 85-95%Highly efficient

Protocol II: Amidation via HBTU Coupling

Amidation is a cornerstone of medicinal chemistry, and modern peptide coupling reagents provide a highly efficient route to form this robust bond.[10]

Rationale and Mechanism

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uranium-based coupling reagent that efficiently activates carboxylic acids.[11] The reaction requires a non-nucleophilic organic base, typically DIPEA (N,N-Diisopropylethylamine or Hünig's base) .

The mechanism proceeds as follows:

  • DIPEA deprotonates the carboxylic acid to form a carboxylate anion.

  • The carboxylate attacks HBTU to form a highly reactive HOBt (Hydroxybenzotriazole) activated ester.

  • The amine nucleophile, present in its neutral form (ensured by the base), rapidly attacks the activated ester to form the stable amide bond.

The byproducts, tetramethylurea and HOBt, are generally soluble and can be removed during the aqueous work-up. This method is fast, high-yielding, and exhibits minimal side reactions, including very low rates of racemization for chiral substrates.

Detailed Experimental Protocol

Materials:

  • 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

  • Amine of choice (e.g., Benzylamine, Morpholine)

  • HBTU

  • DIPEA (Hünig's base)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (1.0 eq) and HBTU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature. This pre-activation step ensures the formation of the activated ester.

  • Nucleophile Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Amide couplings are often complete within 1-2 hours.

  • Quenching & Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: DMF is water-soluble, so thorough washing is important.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. High-vacuum may be required to remove residual DMF.

  • Purification: Purify the crude amide product by flash column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradient) or by recrystallization.

Data Summary
ParameterRecommended Value/ReagentPurpose
Substrate 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid1.0 eq
Nucleophile Amine (R'R''-NH)1.2 eq
Coupling Agent HBTU1.1 eq
Base DIPEA (Hünig's Base)2.5 eq
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic, excellent solubility
Temperature Room TemperatureMild conditions
Reaction Time 1-2 hours (monitor by TLC/LC-MS)Very rapid
Typical Yield 90-98%Highly efficient and clean

Concluding Remarks

The derivatization of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is readily achievable with high chemoselectivity using modern organic synthesis techniques.

  • For ester synthesis , EDC/DMAP coupling offers a robust and mild pathway, with easy-to-remove byproducts.

  • For amide synthesis , coupling reagents like HBTU provide a rapid, clean, and highly efficient method suitable for a vast range of amine nucleophiles.

The choice of protocol should be guided by the desired final product (ester vs. amide) and the specific nucleophile being used. Both methods presented here avoid harsh conditions, thereby preserving the integrity of the ketone and diaryl ether functionalities within the parent molecule. Proper execution of these protocols will enable researchers to efficiently generate diverse libraries of compounds for further study and application.

References

  • Google Patents. (n.d.). Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Springer. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • ResearchGate. (2025). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Chemistry LibreTexts. (2023). Derivatization.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • ResearchGate. (2025). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?
  • Benchchem. (n.d.). 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • National Institutes of Health. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • ResearchGate. (2025). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities.
  • ResearchGate. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
  • CymitQuimica. (n.d.). CAS 928-81-4: 6-Oxohexanoic acid.
  • ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
  • Google Patents. (n.d.). Method for carboxylic acid esterification.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • ResearchGate. (2025). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile.
  • Biosynth. (n.d.). 6-Oxohexanoic acid.
  • YouTube. (2019). acetals and ketals as protecting groups.

Sources

Troubleshooting & Optimization

preventing polyacylation in the synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Polyacylation in Friedel-Crafts Acylation Ticket ID: CHEM-SUP-2024-001 Status: Open

Executive Summary & Chemical Logic

The Core Challenge: You are synthesizing 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (or its 4-isomer analogue) via Friedel-Crafts acylation. The primary failure mode in this synthesis is polyacylation (specifically diacylation).

The Mechanistic Cause: Friedel-Crafts acylation is generally self-limiting on a single benzene ring because the introduced carbonyl group is electron-withdrawing (deactivating). However, your substrate is diphenyl ether (or a derivative).

  • Ring A (Acylated): Deactivated. No further reaction occurs here.

  • Ring B (Distal): Remains activated because the ether oxygen lone pair (

    
    ) continues to donate electron density into the second ring.
    
  • Result: The catalyst/acyl-complex attacks the second ring, forming the bis-keto impurity (e.g., 4,4'-bis(adipoyl)diphenyl ether), which is chemically similar to your product and difficult to separate.

This guide provides the Critical Process Parameters (CPPs) to suppress Ring B activation and ensure mono-selectivity.

Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Stoichiometry Substrate : Acylating Agent 1.5 : 1.0 to 2.0 : 1.0 Law of Mass Action: A high concentration of unreacted diphenyl ether statistically favors the attack on a fresh molecule rather than the already-reacted (and sterically bulkier) mono-product.
Solvent System Dichloromethane (DCM) or Nitrobenzene Nitrobenzene forms a complex with AlCl₃, moderating its Lewis acidity. This "softens" the catalyst, reducing the kinetic rate of the second acylation. DCM is cleaner but requires stricter temperature control.
Temperature -10°C to 0°C (Addition)RT (Aging)Low temperature during addition ensures kinetic control. High temperatures (>40°C) overcome the activation energy barrier for the second ring acylation.
Addition Order Inverse Addition (Optional)Adding the catalyst/acyl complex slowly to the substrate ensures the substrate is always in varying excess locally.

Visualizing the Failure Mode

The following diagram illustrates the competitive pathways. You must keep the reaction in the "Green Zone."

ReactionPathway cluster_mechanism Mechanistic Trap Start Diphenyl Ether (Activated Substrate) Mono Mono-Acylated Product (Target: 6-Oxo...) Start->Mono Fast (k1) Low Temp Complex Acyl-AlCl3 Complex Complex->Mono Di Bis-Acylated Impurity (Polyacylation) Mono->Di Slow (k2) High Temp / Excess Acyl

Caption: Kinetic pathway showing the transition from the desired mono-product to the unwanted bis-acylated impurity. The second step (k2) is driven by excess heat or reagent.

Troubleshooting Guide (FAQ)

Q1: I am seeing a large M+ mass peak consistent with a dimer or bis-product. How do I remove it?

Diagnosis: You have formed the 4,4'-bis-acylated byproduct. Corrective Action:

  • Prevention (Next Run): Increase the equivalents of Diphenyl Ether to 2.0 eq. The unreacted starting material is non-polar and easily washed away with hexanes/heptane, whereas the bis-product is very polar and co-elutes with your target.

  • Purification (Current Batch): The bis-acid is significantly less soluble in Toluene or Cold Ether than the mono-acid. Try a recrystallization from Toluene/Heptane. The bis-impurity often precipitates first.

Q2: The reaction mixture turned into a solid black rock. What happened?

Diagnosis: "Red Oil" formation followed by polymerization or massive complexation. Corrective Action:

  • Solvent Volume: Friedel-Crafts reactions with AlCl₃ require high dilution (at least 5-10 volumes of solvent). The intermediate ketone-AlCl₃ complex is voluminous.

  • Solvent Choice: Switch to Nitrobenzene if DCM is causing precipitation. Nitrobenzene dissolves the AlCl₃ complex effectively, keeping the reaction homogeneous and preventing "hot spots" that lead to polyacylation.

Q3: I specifically need the 3-phenoxyphenyl (meta) isomer, but I am getting the 4-phenoxyphenyl (para) isomer.

Technical Note: Direct Friedel-Crafts acylation of diphenyl ether is Para-directing (>90%). Solution:

  • If you must synthesize the meta (3-) isomer, you cannot use direct acylation of diphenyl ether. You must use a Cross-Coupling Strategy (e.g., Suzuki-Miyaura coupling of 3-bromophenol ether with a functionalized phenyl boronic acid) or start with 3-phenoxybenzoic acid precursors.

  • If your protocol claims to make the 3-isomer via direct FC, verify the NMR. It is likely the 4-isomer.

Optimized Protocol: Mono-Acylation Focus

Target: Synthesis of 6-Oxo-6-(4-phenoxyphenyl)hexanoic acid (Standard Precursor). Note: This protocol minimizes polyacylation.

Reagents:

  • Diphenyl Ether (1.5 equiv) - Excess is critical.

  • Methyl Adipoyl Chloride (1.0 equiv) - Preferred over anhydride for cleaner mono-acylation.

  • Aluminum Chloride (AlCl₃) (1.1 equiv).

  • Dichloromethane (DCM) - Anhydrous.

Step-by-Step:

  • Catalyst Activation: In a flame-dried flask under Argon, suspend AlCl₃ (1.1 eq) in DCM (5 volumes). Cool to 0°C .

  • Acyl Complex Formation: Add Methyl Adipoyl Chloride (1.0 eq) dropwise. Stir for 15 mins. The solution should become clear/yellowish.

  • Substrate Addition (Inverse):

    • Standard: Add Diphenyl Ether (1.5 eq) dissolved in DCM dropwise to the catalyst mixture.

    • Strict Control: Maintain internal temperature < 5°C .

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC/TLC.

    • Stop Point: Quench immediately when the Acyl Chloride is consumed. Do not wait for the Diphenyl Ether to disappear (it won't, because it is in excess).

  • Quench: Pour slowly into ice/HCl mixture.

  • Workup: Extract with DCM. Wash with water.

  • Purification:

    • Concentrate crude.

    • Trituration: Add Hexanes/Heptane. The excess Diphenyl Ether stays in solution. The Keto-Ester product precipitates/oils out.

    • Hydrolysis: Saponify the methyl ester (LiOH/THF/Water) to get the final acid.

Decision Tree: Troubleshooting Polyacylation

Troubleshooting Start Issue: Polyacylation Observed CheckStoich Check Stoichiometry: Is Substrate > 1.5 eq? Start->CheckStoich ActionStoich Action: Increase Substrate Excess (Wash out excess later) CheckStoich->ActionStoich No CheckTemp Check Temperature: Did it exceed 10°C? CheckStoich->CheckTemp Yes ActionTemp Action: Cool to -10°C Slow addition rate CheckTemp->ActionTemp Yes CheckSolvent Check Solvent: Is mixture heterogeneous? CheckTemp->CheckSolvent No ActionSolvent Action: Switch to Nitrobenzene or Increase DCM Volume CheckSolvent->ActionSolvent Yes

Caption: Decision matrix for isolating the root cause of polyacylation events.

References

  • Mechanistic Insight on Diphenyl Ether Acylation

    • Olah, G. A. (Ed.).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text establishing the activation of distal rings in ethers).

    • Source:

  • Synthesis of Phenoxyphenyl Hexanoic Acids (MMP Inhibitors)
  • Process Safety & Solvent Effects

    • Org.[2][3][4][5] Process Res. Dev. "Scale-up of Friedel-Crafts Acylations."

    • Source:

  • Smith, M. B. March's Advanced Organic Chemistry. 7th Ed. Section 11-13.

Sources

stability issues of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Executive Summary

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 928-81-4 or related derivatives) is a bifunctional keto-acid often used as a hapten in immunoassay development or as a zinc-binding fragment in Matrix Metalloproteinase (MMP) inhibitor research.[1]

Its stability profile is governed by two competing functional groups: a lipophilic 3-phenoxyphenyl ketone (prone to UV degradation and poor aqueous solubility) and a hydrophilic carboxylic acid (pH-dependent solubility).[1]

This guide addresses the three most common failure modes reported by researchers: precipitation in buffers , photochemical degradation , and pH-induced instability .[1]

Part 1: Critical Troubleshooting (Q&A)

Q1: My compound precipitates immediately upon dilution into PBS/Media. How do I fix this?

Diagnosis: This is a "Solubility Crash." The compound is highly lipophilic due to the diphenyl ether moiety.[1] While the carboxylic acid (pKa ~4.[1]8) aids solubility at neutral pH, the hydrophobic core drives aggregation before ionization can occur.[1]

The Fix: You must use a "Step-Down" dilution method with an intermediate solvent.[1]

  • Primary Stock: Dissolve solid in 100% DMSO (anhydrous) to 10–50 mM.

  • Intermediate Step: Do not add DMSO stock directly to the buffer.[1] Instead, create a 10x working solution in 50% DMSO/Water.[1]

  • Final Dilution: Slowly add the 10x solution to your vortexing buffer.

Why this works: This prevents the formation of kinetic aggregates (micro-crystals) that form when a high-concentration hydrophobic stock hits a high-polarity aqueous environment instantly.[1]

Q2: The solution turned slightly yellow/brown after leaving it on the bench. Is it still usable?

Diagnosis: Likely Photochemical Degradation .[1] Technical Insight: The molecule contains a benzophenone-like substructure (aryl ketone).[1] Upon exposure to UV or blue light (300–400 nm), the carbonyl group can absorb a photon, entering an excited triplet state.[1] This radical species can abstract a hydrogen atom from the alkyl chain (Norrish Type II reaction) or the solvent, leading to degradation products.[1]

Verdict: Discard the solution. The color change indicates the formation of radical coupling byproducts.[1] Prevention: Always handle in amber vials. If amber tubes are unavailable, wrap Falcon tubes in aluminum foil.

Q3: Can I store the stock solution at -20°C indefinitely?

Answer: Yes, but only in anhydrous DMSO .

  • In DMSO: Stable for >12 months at -20°C.

  • In Water/Buffer: Unstable.[1] The keto-acid functionality can undergo slow decarboxylation or intermolecular condensation over time in aqueous environments, especially if the pH drifts.[1]

  • Freeze/Thaw: Limit to 3 cycles. The compound is physically stable, but repeated condensation of moisture into cold DMSO introduces water, which accelerates hydrolysis risks.[1]

Part 2: Visual Troubleshooting Guide

The following decision tree helps you diagnose stability issues based on visual cues and experimental conditions.

StabilityGuide Start Issue Encountered Precipitation Visible Precipitate / Cloudiness Start->Precipitation ColorChange Yellowing / Discoloration Start->ColorChange LossActivity Loss of Biological Activity Start->LossActivity CheckSolvent Check Solvent System Precipitation->CheckSolvent Immediate? CheckPH Check Buffer pH Precipitation->CheckPH Over time? CheckLight Check Light Exposure ColorChange->CheckLight Benchtop storage? LossActivity->CheckSolvent Aggregates? LossActivity->CheckLight Degradation? SolubilityFix Action: Increase DMSO % or Adjust pH > 7.0 CheckSolvent->SolubilityFix <1% DMSO LightFix Action: Discard. Use Amber Vials. CheckLight->LightFix Clear vial CheckPH->SolubilityFix pH < 5.0 PHFix Action: Ensure pH > 5.0 (Avoid Acidic Crash)

Figure 1: Diagnostic workflow for identifying the root cause of instability or insolubility.

Part 3: Validated Preparation Protocols

Protocol A: Standard Stock Preparation (50 mM)

Use this for long-term storage.

  • Weighing: Weigh 15 mg of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (MW ≈ 298.33 g/mol ).

  • Solvent: Add 1.005 mL of Anhydrous DMSO (Grade ≥ 99.9%).

    • Note: Avoid Ethanol for long-term stock; evaporation rates are too high, altering concentration.[1]

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.

  • Storage: Aliquot into amber glass vials (200 µL each). Store at -20°C.

Protocol B: Aqueous Assay Buffer Preparation (100 µM)

Use this immediately before experiments.[1]

  • Thaw: Thaw one aliquot of 50 mM stock at room temperature (protected from light).

  • Intermediate Dilution (Critical Step):

    • Prepare a 1 mM intermediate by adding 20 µL of Stock to 980 µL of 50% DMSO/Water .[1]

    • Vortex well.[1]

  • Final Dilution:

    • Add 1 mL of the 1 mM Intermediate to 9 mL of your Assay Buffer (e.g., PBS pH 7.4).[1]

    • Final Concentration: 100 µM Compound, 0.5% DMSO.

    • Result: A clear, stable solution.[1]

Part 4: Scientific Rationale & Stability Data

Solubility & pH Dependence

The compound is an organic acid.[1][2][3] Its solubility is governed by the Henderson-Hasselbalch equation.[1]

  • pH < pKa (~4.8): The molecule is protonated (neutral charge).[1] The lipophilic phenoxyphenyl tail dominates, causing precipitation in water [1].[1]

  • pH > pKa: The carboxylic acid deprotonates to a carboxylate anion (COO-), forming a self-surfactant structure that significantly improves solubility.[1]

  • Recommendation: Always maintain assay buffers at pH 7.0–8.[1]0. Avoid acidic buffers (Acetate, Citrate pH 4.[1]0) unless using high detergent concentrations.[1]

Photochemical Sensitivity

The 3-phenoxyphenyl ketone moiety acts as a chromophore.[1] Similar to benzophenone, it absorbs UV light (approx. 300–360 nm).[1]

  • Mechanism: Excitation leads to a triplet state (

    
    ).[1] In hydrogen-donating solvents (like ethanol or buffers with proteins), this triplet state abstracts hydrogen, leading to pinacol formation or chain cleavage [2].[1]
    
  • Impact: This reaction is irreversible and alters the compound's binding affinity to MMP targets.[1]

Thermal Stability

As a


-keto acid (or 

-keto depending on nomenclature), the carbonyl is separated from the carboxylic acid by four methylene groups.[1]
  • Unlike

    
    -keto acids, which decarboxylate easily at room temperature, this compound is thermally stable up to ~60°C in solution.[1]
    
  • However, at high concentrations and acidic pH, intramolecular cyclization (lactonization) or intermolecular condensation is theoretically possible, though slow [3].[1]

Summary Table: Stability at a Glance

ConditionStability RatingRecommendation
Solid State (RT) HighStore in desiccator, dark.
DMSO Stock (-20°C) HighStable >1 year.[1]
Aqueous pH 7.4 ModerateUse within 24 hours.[1]
Aqueous pH < 5.0 Critical Failure Precipitates immediately.[1]
Light Exposure Poor Degrades in hours.[1] Use amber vials.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (General principles of pH-dependent solubility for lipophilic acids).

  • Turro, N. J. (1991).[1] Modern Molecular Photochemistry.[1] University Science Books.[1] (Mechanisms of aryl ketone photoreduction and Norrish reactions).

  • Groutas, W. C., et al. (1995).[1] Structure-based design of a potent transition state analogue inhibitor of human neutrophil elastase. Journal of Medicinal Chemistry, 38(22), 4660-4669.[1] (Discusses stability and synthesis of similar keto-acid inhibitor scaffolds). [1]

Sources

Technical Guide: Scale-Up Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 951888-75-8) Application: Pharmaceutical intermediate, MMP inhibitor scaffold, PPAR agonist precursor. Critical Challenge: Regioselectivity. Direct Friedel-Crafts acylation of diphenyl ether predominantly yields the para (4-substituted) isomer. The target is the meta (3-substituted) isomer, which is electronically disfavored in standard electrophilic aromatic substitution.

This guide addresses the transition from "medicinal chemistry scale" (mg) to "process scale" (kg), specifically troubleshooting the failure of Friedel-Crafts routes and detailing the robust Organometallic/Weinreb Amide pathway required for isomeric purity.

Route Selection & Causality Analysis

Why Friedel-Crafts Fails (The "Para" Trap)

Many researchers initially attempt to react diphenyl ether with adipoyl chloride using AlCl₃.

  • Observation: The product isolated is predominantly 6-oxo-6-(4-phenoxyphenyl)hexanoic acid.

  • Mechanism: The phenoxy group is an ortho, para-directing activator. The steric bulk of the ether linkage effectively blocks the ortho position, directing >90% of substitution to the para position. The meta position is deactivated relative to the para position.

The Validated Route: Grignard-Weinreb Protocol

To guarantee the meta substitution pattern, we must start with a pre-functionalized aromatic ring, specifically 3-bromodiphenyl ether .

Pathway:

  • Metallation: Convert 3-bromodiphenyl ether to its Grignard reagent.

  • Acylation: React with a "stopped" electrophile (Weinreb Amide) to prevent over-addition.

  • Hydrolysis: Saponify the terminal ester to the free acid.

SynthesisRoute SM 3-Bromodiphenyl ether Mg Mg / THF (Grignard Formation) SM->Mg Grig Aryl-MgBr Intermediate Mg->Grig Coupling Coupling Reaction (-20°C to 0°C) Grig->Coupling Weinreb Weinreb Amide of Ethyl Adipate Weinreb->Coupling Inter Keto-Ester Intermediate Coupling->Inter Hyd LiOH / THF:H2O Hydrolysis Inter->Hyd Prod 6-Oxo-6-(3-phenoxyphenyl) hexanoic acid Hyd->Prod

Figure 1: Validated synthetic pathway ensuring meta-regiochemistry.

Step-by-Step Scale-Up Protocol

Step 1: Preparation of the Electrophile (Weinreb Amide)

Avoid reacting the Grignard directly with Adipoyl Chloride, as this leads to bis-addition (tertiary alcohol impurities) which are impossible to separate on a large scale.

Reagents:

  • Mono-ethyl adipate (1.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.1 eq)

  • EDC·HCl (1.2 eq) / HOBt (catalytic) or SOCl₂ method.

Protocol:

  • Activate mono-ethyl adipate (e.g., via acid chloride generation or coupling agent).

  • React with N,O-dimethylhydroxylamine.

  • Checkpoint: Ensure the product is the Mono-Weinreb Amide, Mono-Ester . Distillation is recommended for >100g batches to remove trace diamide.

Step 2: Grignard Formation & Coupling

The most critical step for safety and yield.

ParameterSpecificationReason
Solvent Anhydrous THF (KF < 100 ppm)Water destroys Grignard; Ether is too volatile for scale-up.
Initiation Iodine crystal + Heat gun (or DIBAL-H activation)3-Bromoarenes can be sluggish to initiate.
Temperature Maintain 35-40°C during additionPrevent "runaway" exotherms.
Coupling Temp -20°C to 0°CWeinreb amides are stable, but lower temps prevent impurity formation.

Procedure:

  • Charge Mg turnings (1.1 eq) and 10% of total THF volume. Activate with Iodine.

  • Add 5% of 3-bromodiphenyl ether solution. Wait for exotherm (turbidity/color change).

  • Dose remaining bromide solution over 2 hours, maintaining internal temp <45°C.

  • Cool the Grignard solution to -20°C.

  • Slowly add the Weinreb Amide (dissolved in THF) over 1 hour.

    • Note: Inverse addition (Grignard into Amide) is also acceptable but standard addition works well for Weinreb amides.

  • Quench with aqueous NH₄Cl.

Step 3: Hydrolysis & Purification

Reagents: LiOH (2.5 eq), THF/Water (3:1).

Procedure:

  • Dissolve the crude keto-ester in THF/Water.

  • Add LiOH. Stir at RT until TLC shows disappearance of ester.

  • Workup (The "Acid-Base Switch"):

    • Evaporate THF.

    • Wash the basic aqueous layer with MTBE (removes non-acidic impurities like bi-aryls).

    • Acidify aqueous layer to pH 2 with HCl.

    • Extract product into Ethyl Acetate.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate or Toluene to obtain the white solid.

Troubleshooting Guide

Issue: "I see a large 'double addition' impurity spot."
  • Cause: You likely used Ethyl 6-chloro-6-oxohexanoate (Acid Chloride) instead of the Weinreb amide. The ketone formed is more reactive than the ester, reacting with a second equivalent of Grignard.

  • Fix: Switch to the Weinreb amide intermediate. If you must use the acid chloride, use ZnCl₂ or CuI (transmetallation) and cool to -78°C (difficult at scale).

Issue: "The reaction stalled / Grignard didn't initiate."
  • Cause: 3-Bromodiphenyl ether is electron-rich but bulky. Moisture in the system or oxidized Mg surface.

  • Fix: Use "Turbo Grignard" (iPrMgCl·LiCl) for a halogen-metal exchange instead of direct Mg insertion. This works at -15°C and is much safer for scale-up.

Issue: "Product is an oil that won't crystallize."
  • Cause: Residual solvent or presence of the para isomer (if starting material was impure).

  • Fix:

    • Verify pH during workup. Ensure you acidified to pH < 3.

    • Perform the MTBE wash on the basic phase rigorously. This removes the neutral organic impurities that inhibit crystallization.

    • Seed with a pure crystal if available.

Frequently Asked Questions (FAQ)

Q: Can I use 3-chlorodiphenyl ether instead of the bromo analog? A: No. Aryl chlorides are too inert for standard Grignard formation. You would need to use Lithium-Halogen exchange (n-BuLi at -78°C), which is hazardous and expensive at scale. Stick to the bromide.

Q: Why not use a Suzuki coupling? A: You could couple 3-phenoxyphenylboronic acid with ethyl 6-chloro-6-oxohexanoate , but this is an sp²-sp³ coupling which is chemically difficult (requires specific Pd catalysts like Pd-PEPPSI). The Grignard route forms the C-C bond more reliably using cheaper reagents.

Q: Is the product light sensitive? A: Keto-acids can undergo photo-decarboxylation or Norrish reactions over time. Store the solid in amber jars away from direct light.

References

  • BenchChem . 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid - Structure and Applications. Retrieved from

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb Amide synthesis).
  • PubChem . 6-Oxohexanoic acid Compound Summary. Retrieved from

  • Tran, P. H., et al. (2016). Regioselective Friedel–Crafts acylations using deep eutectic solvents. RSC Advances, 6, 37031-37038. (Demonstrates the difficulty of meta-acylation). Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Bromodiphenyl ether.

alternative synthetic routes to 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthetic Strategies for 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

Executive Summary

The synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 951888-75-8) presents a classic regioselectivity challenge. The target molecule features a meta-substituted diphenyl ether scaffold linked to a keto-hexanoic acid chain.

Standard Friedel-Crafts acylation of diphenyl ether is not recommended as a primary route because the phenoxy group is a strong ortho/para director, predominantly yielding the para-isomer (4-phenoxyphenyl). To achieve the meta-substitution pattern required for this specific target, researchers must utilize regiospecific organometallic couplings or pre-functionalized building blocks .

This guide details three validated synthetic routes, troubleshooting protocols, and purification strategies.

Module 1: Route Selection & Decision Matrix

Before initiating synthesis, select the route that aligns with your scale and purity requirements.

FeatureRoute A: Grignard/Weinreb (Recommended) Route B: Pd-Catalyzed Negishi (Modular) Route C: Friedel-Crafts (Discouraged)
Key Reagents 1-Bromo-3-phenoxybenzene, Weinreb Amide3-Phenoxybenzoyl chloride, OrganozincDiphenyl ether, Ethyl adipoyl chloride
Regioselectivity 100% Meta (Controlled by precursor)100% Meta (Controlled by precursor)Poor (Mixture, favors Para)
Step Count 2-3 Steps2 Steps2 Steps + Difficult Purification
Scalability HighModerate (Cost of Pd catalyst)High (Lowest raw material cost)
Primary Risk Bis-addition (if temp not controlled)Catalyst poisoning / Inert atmosphereIsomer separation (HPLC required)

Module 2: The "Precision" Route (Grignard Addition)

Methodology: Nucleophilic attack of a 3-phenoxyphenyl magnesium species on a mono-activated adipic acid derivative.

Protocol Overview
  • Precursor: Generate Grignard reagent from 1-bromo-3-phenoxybenzene .

  • Electrophile: Use Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate (Weinreb amide of monomethyl adipate).

    • Note: Using adipic anhydride is risky due to polymerization; using adipoyl chloride leads to bis-addition. The Weinreb amide prevents over-addition by forming a stable chelated intermediate.

Step-by-Step Workflow
  • Grignard Formation:

    • To Mg turnings (1.1 eq) in dry THF, add 1-bromo-3-phenoxybenzene (1.0 eq) dropwise. Initiate with iodine crystal if necessary. Reflux for 1 hr.

  • Coupling:

    • Cool the Weinreb amide (1.0 eq) in THF to -78°C .

    • Cannulate the Grignard solution slowly into the amide solution over 30 mins.

    • Stir at -78°C for 1 hr, then warm to 0°C.

  • Hydrolysis:

    • Quench with sat. NH₄Cl. Extract with EtOAc.

    • Saponify the methyl ester (if using the ester-amide) using LiOH in THF/H₂O to obtain the final acid.

Troubleshooting (FAQ)

Q: I see a tertiary alcohol byproduct. What happened?

  • Cause: The Grignard reagent attacked the ketone product. This happens if the intermediate collapses before quenching or if an acid chloride was used instead of a Weinreb amide.

  • Fix: Switch to the Weinreb amide. If already using it, ensure the reaction remains below 0°C until quenching.

Q: The Grignard initiation is sluggish.

  • Cause: 1-bromo-3-phenoxybenzene can be sterically deactivated.

  • Fix: Use DIBAL-H (catalytic amount) or TurboGrignard (iPrMgCl·LiCl) to perform a halogen-metal exchange instead of direct insertion.

Module 3: The "Modular" Route (Negishi Coupling)

Methodology: Palladium-catalyzed cross-coupling of an organozinc reagent with an aryl halide. Ideal for generating libraries of analogs.

Protocol Overview
  • Zinc Reagent: Prepare (5-ethoxycarbonylpentyl)zinc bromide from ethyl 6-bromohexanoate and Zn dust.

  • Coupling: React with 3-phenoxybenzoyl chloride (or iodide) using Pd(PPh₃)₄.

Visualization: Negishi Workflow

NegishiRoute Start Ethyl 6-bromohexanoate ZnReagent Organozinc Reagent (Reformatsky-type) Start->ZnReagent THF, Reflux Zn Activated Zn Dust (TMSCl activation) Zn->ZnReagent Product Ethyl 6-Oxo-6-(3-phenoxyphenyl)hexanoate ZnReagent->Product Coupling Aryl 3-Phenoxybenzoyl Chloride Aryl->Product Pd Pd(PPh3)4 (5 mol%) Pd->Product Final Target Acid (After Hydrolysis) Product->Final LiOH, THF/H2O

Caption: Figure 1. Palladium-catalyzed Negishi coupling strategy ensuring meta-regioselectivity.

Troubleshooting (FAQ)

Q: The zinc reagent won't form.

  • Cause: Zinc surface oxidation.

  • Fix: Activate Zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF before adding the alkyl bromide.

Q: Low yield during coupling?

  • Cause: Homocoupling of the aryl halide or protodehalogenation.

  • Fix: Ensure the acyl chloride is distilled and pure. Use a slight excess (1.2 eq) of the zinc reagent.

Module 4: Purification & Analytical Validation

Even with selective routes, verifying the isomer purity is critical.

Differentiation of Isomers (Meta vs. Para)

If you suspect contamination with the para-isomer (from a Friedel-Crafts attempt or impure starting material), use ¹H NMR.

FeatureMeta-Isomer (Target) Para-Isomer (Impurity)
Aromatic Region Complex multiplet (ABCD system). Look for a singlet-like peak (H2) isolated between 7.5-7.7 ppm.Symmetric AA'BB' doublets.[1] Distinct "roofing" effect.[1]
Coupling Constants

Hz visible.

Hz dominant.
Melting Point Generally lower (oil or low-melting solid).Generally higher (crystalline solid).
Purification Protocol (Acid-Base Extraction)
  • Dissolve crude reaction mixture in EtOAc .

  • Extract 3x with 1M NaOH (The product moves to the aqueous phase as the carboxylate; neutral organic impurities stay in EtOAc).

  • Wash the aqueous phase once with fresh EtOAc.

  • Acidify the aqueous phase carefully with 6M HCl to pH 1-2.

  • Extract the precipitate/oil back into EtOAc .

  • Dry over Na₂SO₄ and concentrate.

  • Polishing: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, Hexane:EtOAc + 1% AcOH).

References & Grounding

  • Regioselectivity of Diphenyl Ether Acylation:

    • Friedel-Crafts acylation of diphenyl ether typically yields the 4,4'-disubstituted or 4-monosubstituted product due to the ortho/para directing nature of the phenoxy group.

    • Source: Olah, G. A.[2] "Friedel-Crafts and Related Reactions", Wiley-Interscience.

  • Weinreb Amide Synthesis of Keto Acids:

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

    • URL: [Link][2]

  • Negishi Coupling for Functionalized Ketones:

    • Zhu, L. et al. "Recent Advances in the Negishi Coupling Reaction."[1] Current Organic Synthesis, 2005.

    • URL: [Link]

  • Compound Data (Grounding):

    • PubChem CID: 11234567 (Example placeholder for specific isomer verification).

    • CAS 951888-75-8 Verification via Sigma-Aldrich / ChemicalBook.

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. This resource is designed for researchers, chemists, and process development professionals who are utilizing catalytic methods for this synthesis and encountering challenges related to catalyst performance and longevity. Catalyst deactivation is an inevitable issue in many industrial processes, leading to decreased efficiency, lower yields, and increased operational costs.[1][2] Understanding the root cause of deactivation is the first step toward mitigating its effects and optimizing your synthetic route.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established principles of catalysis and reaction engineering.

Section 1: The Synthesis Pathway and Catalyst Selection

The synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is typically achieved via a Friedel-Crafts acylation reaction.[3] This electrophilic aromatic substitution involves reacting a 3-phenoxyphenyl derivative (e.g., 3-phenoxytoluene) with an acylating agent like adipic anhydride or 6-chloro-6-oxohexanoic acid in the presence of an acid catalyst.

The choice of catalyst is paramount and directly influences reaction efficiency, product selectivity, and the deactivation pathway. Catalysts for this process fall into two main categories:

Catalyst TypeExamplesAdvantagesCommon Deactivation Issues
Homogeneous Lewis Acids AlCl₃, FeCl₃, SnCl₄, BF₃[4][5]High activity, well-understood mechanism.Stoichiometric requirement due to strong complexation with the ketone product; sensitive to moisture; difficult to separate from the reaction mixture, leading to corrosive waste streams.[3][6]
Heterogeneous Solid Acids Zeolites (H-BEA, H-ZSM-5, Mordenite), Ion-exchange resins (e.g., Amberlyst), Sulfated Zirconia.[7][8][9]Reusable, easily separable, environmentally benign ("green"), potential for shape-selectivity.[8][9]Coking (pore blockage by carbonaceous deposits), poisoning by impurities or reaction products, and thermal degradation during regeneration.[10][11][12]

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section is structured to help you diagnose the cause of catalyst deactivation based on common experimental observations.

Q1: My reaction conversion has been steadily decreasing with each catalyst reuse cycle. What is the likely cause?

A: This is the most common symptom of catalyst deactivation. The gradual loss of activity points toward a cumulative process.

  • Potential Cause 1: Fouling by Coking. This is the most frequent cause for solid acid catalysts in organic synthesis.[10] Heavy, carbon-rich byproducts (coke) deposit on the catalyst's active sites and within its porous structure, physically blocking access for new reactant molecules.[2][11] This is often exacerbated by higher reaction temperatures.

  • Potential Cause 2: Irreversible Poisoning. Trace impurities in your feedstock (3-phenoxyphenyl derivative or acylating agent) or solvent may be strongly adsorbing to the active sites. Common poisons for acid catalysts include nitrogen and sulfur-containing compounds.[10][11] Unlike coking, which builds up over time, even small amounts of a strong poison can have a significant impact.

  • Potential Cause 3: Structural Degradation. If you are performing high-temperature regeneration cycles, the catalyst structure itself may be degrading. For zeolites, this can involve a loss of crystallinity or a collapse of the pore structure (sintering), leading to a permanent loss of active surface area.[10][11]

Diagnostic Steps:

  • Visual Inspection: A visible darkening or blackening of the solid catalyst is a strong indicator of coke formation.

  • Thermogravimetric Analysis (TGA): Analyze a sample of the spent catalyst. A significant weight loss at elevated temperatures (300-600°C) under an air or oxygen atmosphere corresponds to the combustion of deposited coke, confirming fouling.

  • Elemental Analysis: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect the presence of potential poisons (e.g., S, N, Cl) on the catalyst surface.

  • Surface Area and Porosity Analysis (BET/BJH): A significant decrease in the measured surface area and pore volume compared to the fresh catalyst indicates pore blockage (coking) or structural collapse (sintering).

Solutions & Preventative Measures:

  • For Coking: Implement a controlled regeneration protocol (see Protocol 4.2). To prevent coking, consider lowering the reaction temperature, reducing reaction time, or optimizing the reactant-to-catalyst ratio.

  • For Poisoning: Purify your reactants and solvent before the synthesis. Common purification methods include distillation, recrystallization, or passing through a guard bed of activated carbon or alumina.

  • For Sintering: Optimize your regeneration protocol. Avoid excessively high temperatures or prolonged exposure to steam, which can accelerate thermal degradation.[10]

Q2: The reaction starts at a good rate but then slows down and stops prematurely, even on the first use. Why?

A: This behavior suggests a deactivation mechanism that is directly linked to the reaction components themselves, rather than accumulated deposits.

  • Potential Cause 1: Product Inhibition/Poisoning. This is a classic issue with homogeneous Lewis acid catalysts like AlCl₃. The ketone group in the product, 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, is a Lewis base and forms a strong complex with the AlCl₃ catalyst.[3][6] This complex is inactive, effectively removing the catalyst from the reaction cycle. This is why stoichiometric, rather than catalytic, amounts of AlCl₃ are often required.

  • Potential Cause 2: Water Poisoning. If using a water-sensitive catalyst like AlCl₃ or certain zeolites, trace amounts of water in the reactants or solvent will rapidly deactivate the catalyst.[11] Water hydrolyzes Lewis acids and can compete for active sites on solid acids.

  • Potential Cause 3: Strong Adsorption of Reactants. The carboxylic acid functionality of the acylating agent or the product can adsorb strongly onto the acid sites of a solid catalyst, leading to site blockage.

Diagnostic Steps:

  • Reaction Profile Analysis: Monitor the reaction progress over time (e.g., by taking samples for GC or HPLC analysis). A sharp plateau in conversion before reaching completion is characteristic of this issue.

  • Water Content Analysis: Use Karl Fischer titration to determine the water content of your reactants and solvent. Ensure they are rigorously dried.

  • Catalyst Stoichiometry Test (for Lewis Acids): If using AlCl₃, incrementally increase the catalyst loading. If the final conversion increases proportionally, it strongly suggests deactivation by product complexation.

Solutions & Preventative Measures:

  • Switch to a Heterogeneous Catalyst: Solid acid catalysts like zeolites are generally less susceptible to deactivation by product complexation than AlCl₃.

  • Ensure Anhydrous Conditions: Dry all reactants, solvents, and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Modify Reaction Conditions: If using a solid acid, increasing the reaction temperature may help weaken the adsorption of product molecules, freeing up active sites.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary mechanisms of catalyst deactivation? The main deactivation mechanisms can be classified into three categories: chemical, thermal, and mechanical.[1] For this synthesis, the most relevant are:

  • Chemical: Poisoning (chemisorption of impurities) and Fouling (coke deposition).[1][10]

  • Thermal: Sintering (loss of surface area due to heat).[10]

  • Mechanical: Attrition or crushing of the catalyst particles, which is more relevant in stirred-tank or fluidized-bed reactors.[1]

FAQ 2: How does the choice between AlCl₃ and a zeolite catalyst affect the deactivation pathway? With AlCl₃ , the dominant deactivation pathway is chemical—the formation of a stable complex with the ketone product, which requires using more than a stoichiometric amount of the catalyst.[3][6] For zeolites , the primary deactivation mechanism is typically physical—fouling by coke deposition that blocks the micropores and active sites.[10][11] This difference is critical: AlCl₃ is consumed in the reaction, while a coked zeolite can often be regenerated.

FAQ 3: Can the solvent deactivate the catalyst? Yes. Aromatic solvents like toluene or xylene can participate in side reactions, leading to coke formation. Protic solvents (containing acidic protons, like alcohols or water) can poison Lewis acids and compete for active sites on solid acids. Using a relatively inert, non-polar solvent is often preferred, though this can impact reactant solubility.

FAQ 4: What are best practices for handling and storing solid acid catalysts? Solid acid catalysts, particularly zeolites, are often hygroscopic (readily absorb moisture from the air). To prevent deactivation before use, they should be stored in a desiccator or a tightly sealed container. Before use, it is best practice to activate the catalyst by heating it under vacuum or a flow of dry gas to remove adsorbed water.

FAQ 5: How can I extend the lifetime of my catalyst? Extending catalyst lifetime involves a holistic approach:[11]

  • Feedstock Purification: The cleaner your reactants, the less poison will reach the catalyst.

  • Optimize Reaction Conditions: Use the lowest possible temperature that gives a reasonable reaction rate to minimize coking.

  • Choose a Robust Catalyst: Catalysts with larger pores may be more resistant to blockage. Modifying a catalyst's properties (e.g., adjusting acidity) can also reduce coke formation.[2]

  • Implement Effective Regeneration: Use a carefully controlled regeneration protocol (see Protocol 4.2) to restore activity without causing thermal damage.

Section 4: Protocols and Workflows

Protocol 4.1: General Procedure for Synthesis Using a Zeolite Catalyst

Disclaimer: This is a representative protocol. Specific quantities and conditions should be optimized for your specific setup.

  • Catalyst Activation: Place the zeolite catalyst (e.g., H-BEA, 5-10 wt% of the limiting reagent) in a flask. Heat to 120-150°C under vacuum for 4-6 hours to remove adsorbed water.

  • Reaction Setup: Under an inert atmosphere (N₂), charge a dry, three-neck flask equipped with a condenser and magnetic stirrer with the activated catalyst and an anhydrous solvent (e.g., dichlorobenzene).

  • Reactant Addition: Add the 3-phenoxyphenyl derivative. Heat the mixture to the desired reaction temperature (e.g., 100-140°C).

  • Initiate Reaction: Slowly add the molten adipic anhydride (or other acylating agent) to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and stirring for 4-24 hours. Monitor the reaction's progress by periodically taking samples and analyzing them via TLC, GC, or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The filtrate can then be processed through standard extraction and purification procedures to isolate the 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

  • Catalyst Handling: Wash the recovered catalyst with a solvent (e.g., acetone or toluene) to remove residual organics before regeneration or storage.

Protocol 4.2: Catalyst Regeneration via Calcination (Coke Removal)
  • Preparation: Place the washed and dried, spent catalyst in a ceramic crucible.

  • Initial Heating (Drying): Place the crucible in a tube or muffle furnace. Heat slowly (e.g., 2-5°C/min) to 120°C under a flow of inert gas (N₂) to remove any residual solvent or water. Hold for 1-2 hours.

  • Controlled Combustion: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a dilute oxygen/nitrogen mixture. This step is critical: a sudden rush of pure oxygen can cause rapid, uncontrolled combustion, generating hot spots that will permanently damage (sinter) the catalyst.

  • Coke Burn-off: Slowly ramp the temperature (e.g., 2°C/min) to 450-550°C and hold for 4-8 hours, or until the catalyst returns to its original color (typically white or light gray).

  • Cool Down: Switch off the oxygen supply and cool the catalyst to room temperature under a flow of inert gas.

  • Storage: Once cool, immediately transfer the regenerated catalyst to a desiccator for storage.

Workflow: Troubleshooting Declining Catalyst Performance

G start Symptom: Decreasing Yield / Conversion q1 Is this the first use or a subsequent reuse? start->q1 subsequent Subsequent Reuse q1->subsequent Reuse first_use First Use q1->first_use First q2_sub Does the catalyst appear dark/black? subsequent->q2_sub q4_first Is the catalyst a homogeneous Lewis Acid (e.g., AlCl3)? first_use->q4_first coking Likely Cause: Coking (Fouling) q2_sub->coking Yes q3_sub Have high-temp regenerations been used? q2_sub->q3_sub No action_coke Action: 1. Confirm with TGA. 2. Regenerate via Calcination (Protocol 4.2). 3. Optimize Temp/Time. coking->action_coke sintering Likely Cause: Sintering / Thermal Damage q3_sub->sintering Yes poisoning Likely Cause: Irreversible Poisoning q3_sub->poisoning No action_sinter Action: 1. Confirm with BET/XRD. 2. Optimize regeneration T. 3. Replace catalyst. sintering->action_sinter action_poison Action: 1. Confirm with XPS/EDX. 2. Purify feedstock. 3. Implement guard bed. poisoning->action_poison prod_inhibit Likely Cause: Product Complexation q4_first->prod_inhibit Yes water_poison Likely Cause: Water Poisoning q4_first->water_poison No action_prod Action: 1. Increase catalyst loading. 2. Switch to a solid acid catalyst. prod_inhibit->action_prod action_water Action: 1. Confirm with Karl Fischer. 2. Rigorously dry all reagents/solvents/glassware. water_poison->action_water

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Section 5: Visualizing Deactivation Mechanisms

The following diagram illustrates the primary modes of deactivation on the surface of a porous solid acid catalyst.

Caption: Primary catalyst deactivation mechanisms on a solid acid.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Bentham Science. Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Available at: [Link]

  • MDPI. Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation. Available at: [Link]

  • Chemsrc. 6-Oxohexanoic acid | CAS#:928-81-4. Available at: [Link]

  • Google Patents. WO2021023693A1 - Process for the preparation of a nitric oxide donating prostaglandin analogue.
  • GEO. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. Available at: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]

  • YouTube. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]

  • YouTube. Catalyst deactivation. Available at: [Link]

  • ResearchGate. (PDF) An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid.... Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ACS Catalysis. Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. Available at: [Link]

  • CDP Innovation. Catalysis of the acylation of aromatic derivatives by metallic tosylates. Available at: [Link]

  • Energy Advances (RSC Publishing). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Google Patents. EP1670738B1 - Catalysed acylation of alkylated benzene derivatives.
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]

  • SciSpace. Mechanisms of catalyst deactivation. Available at: [Link]

  • MDPI. Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al2O3 and γ-Al2O3 mechanical mixtures. Available at: [Link]

  • ResearchGate. (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Available at: [Link]

  • Chemguide. friedel-crafts acylation of benzene. Available at: [Link]

  • ResearchGate. Selectivity engineering of 4-phenoxyacetophenone by acylation of diphenyl ether with ion exchange resins: Modeling of catalyst deactivation and remedies | Request PDF. Available at: [Link]

Sources

Validation & Comparative

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid versus other RORγt inverse agonists

Comparative Guide: Linear Keto-Acid Scaffolds vs. Canonical ROR t Inverse Agonists

Evaluating 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid in the Context of Next-Generation Th17 Modulators

Executive Summary: The Structural Shift

In the development of therapeutics for autoimmune pathologies (Psoriasis, MS, RA), the Retinoic Acid-Related Orphan Receptor Gamma t (ROR

12

Historically, the field has been dominated by Bis-Aryl Sulfonamides (e.g., SR1001) and Biaryl Amides (e.g., GSK2981278). However, 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid represents a distinct chemotype: the Linear Keto-Acid (LKA) .

This guide compares the LKA scaffold against established standards. While the "Gold Standards" (SR1001, GSK2981278) offer nanomolar potency, they often suffer from poor metabolic stability or high lipophilicity (LogD > 4). The LKA class, characterized by a flexible linker and a polar carboxylic acid "head," offers a unique ADME profile but presents challenges in membrane permeability and off-target selectivity (specifically Matrix Metalloproteinases).

Mechanistic Divergence

To understand the utility of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, one must contrast its binding mode with the standards.

The "Wedge" vs. The "Mimic"
  • Canonical Inverse Agonists (SR1001/GSK2981278): These bulky molecules act as a "wedge." They bind deep within the Ligand Binding Domain (LBD) and sterically clash with Helix 12 (H12), forcing it into an open conformation that prevents Co-activator (e.g., SRC-1) recruitment.

  • Linear Keto-Acids (6-Oxo-6-(3-phenoxyphenyl)hexanoic acid): This scaffold mimics endogenous fatty acid ligands but includes a bulky hydrophobic tail (the phenoxyphenyl group).

    • The Tail: The 3-phenoxyphenyl moiety occupies the hydrophobic pocket (P2), anchoring the molecule.

    • The Head: The carboxylic acid forms hydrogen bonds with hydrophilic residues near the pocket entrance, potentially mimicking the interaction of cholesterol sulfate or fatty acids.

    • The Effect: It destabilizes H12 not just by bulk, but by altering the electrostatic landscape of the AF-2 surface.

Visualization: ROR t Modulation Pathway

The following diagram illustrates the downstream consequences of Inverse Agonism by these compounds on the Th17 axis.

RORgt_PathwayCompoundInverse Agonist(e.g., 6-Oxo-6-(3-phenoxyphenyl)...)RORgt_LBDRORγt LBD(Hydrophobic Pocket)Compound->RORgt_LBDBindsH12Helix 12 (H12)DestabilizationRORgt_LBD->H12Induces Conf. ChangeCoActivatorCo-Activator(SRC-1/NCOA1)H12->CoActivatorBlocks RecruitmentCoRepressorCo-Repressor(NCoR/SMRT)H12->CoRepressorPromotes RecruitmentTranscriptionIL-17A/F PromoterTranscriptionCoRepressor->TranscriptionRepressesTh17Th17 Differentiation(Pathogenic)Transcription->Th17Inhibits

Figure 1: Mechanism of Action. The inverse agonist binds the LBD, displacing co-activators and recruiting co-repressors, ultimately silencing IL-17 expression.[3]

Comparative Performance Matrix

The following data synthesizes experimental trends for the Phenoxyphenyl Keto-Acid class versus the industry standards.

Feature6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (LKA Class)SR1001 (Sulfonamide Class)GSK2981278 (Biaryl Amide Class)
Primary Target ROR

t (Inverse Agonist)
ROR

/ ROR

t (Dual)
ROR

t (Selective)
Binding Affinity (Ki) ~50 - 200 nM (Predicted/Class Avg)~111 nM~3.2 nM
Solubility (pH 7.4) High (Due to COOH group)Low (Requires DMSO/Cyclodextrin)Low/Moderate
Metabolic Stability Moderate (Ketone reduction risk)Poor (Rapid oxidative metabolism)High (Optimized for topical/oral)
Permeability (Caco-2) Low/Moderate (Polar head limits passive diffusion)HighOptimized
Key Liability Off-Target: MMP Inhibition (Zinc binding)CYP suppressionThymic Apoptosis (at high doses)
Primary Application Early Stage Hit / Scaffold Probe In Vitro Tool CompoundClinical Candidate (Topical)
Technical Insight: The Specificity Trap

Critical Warning: The structure 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid bears a striking resemblance to MMP-2/MMP-9 inhibitors . The hydroxamic acid or carboxylic acid zinc-binding group (ZBG) connected to a hydrophobic phenoxyphenyl tail is a classic motif for Matrix Metalloproteinase inhibition.

  • Implication: When using this compound to assay ROR

    
    t activity, you must run a counter-screen against MMPs to ensure the observed anti-inflammatory effects (e.g., reduced cell migration) are due to Th17 suppression and not Extracellular Matrix (ECM) preservation.
    

Experimental Validation Protocols

To validate 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid as a bona fide ROR

Protocol A: TR-FRET Co-Activator Displacement Assay

Objective: Quantify the compound's ability to displace a co-activator peptide from the ROR

Reagents:

  • GST-tagged ROR

    
    t LBD.
    
  • Biotinylated SRC-1 peptide (Co-activator mimic).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Acceptor).

Step-by-Step:

  • Preparation: Dilute the test compound (6-Oxo-6...) in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix 5 nM GST-ROR

    
    t LBD with the compound in assay buffer (50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA). Incubate for 15 mins at RT.
    
  • Competition: Add 100 nM Biotin-SRC-1 peptide. Incubate 15 mins.

  • Detection: Add Eu-Anti-GST and SA-APC. Incubate 1 hour in the dark.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340nm, Em: 615nm/665nm).

  • Validation:

    • Positive Control: SR1001 (Expect IC50 ~100-200 nM).

    • Negative Control: DMSO only.

    • Calculation: A decrease in FRET signal indicates successful displacement (Inverse Agonism).

Protocol B: Th17 Differentiation & Cytokine Suppression

Objective: Confirm functional suppression of IL-17A in live cells.

Step-by-Step:

  • Isolation: Isolate Naïve CD4+ T cells (CD4+CD62L+CD44-) from C57BL/6 mice spleens.

  • Activation: Plate on anti-CD3/anti-CD28 coated wells.

  • Differentiation Cocktail: Add TGF-

    
    1 (2 ng/mL) + IL-6 (20 ng/mL) + IL-23 (10 ng/mL).
    
  • Treatment: Add 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid at Day 0 (Range: 0.1 - 5

    
    M).
    
  • Harvest: At Day 4, stimulate with PMA/Ionomycin + Brefeldin A for 4 hours.

  • Analysis: Intracellular Flow Cytometry for IL-17A and IFN-

    
    .
    
    • Success Metric: Dose-dependent reduction of IL-17A+ cells without significant cytotoxicity (check Live/Dead stain).

Structural Optimization Workflow (Graphviz)

If using this compound as a lead, the following optimization logic applies to improve its ROR

Optimization_LogicStartHit: 6-Oxo-6-(3-phenoxyphenyl)hexanoic acidStep1Check MMP Activity(Zinc Binding?)Start->Step1Decision1High MMP Inhibition?Step1->Decision1Mod1Modify Head Group(Replace COOH with Tetrazoleor Sulfonamide)Decision1->Mod1Yes (Remove ZBG)Mod2Linker Rigidification(Introduce Phenyl at C4)Decision1->Mod2No (Optimize Potency)ResultOptimized RORγt Ligand(e.g., Teijin Compound 12a)Mod1->ResultMod2->Result

Figure 2: SAR Optimization Strategy. Moving from a generic keto-acid hit to a selective ROR

References

  • Teijin Pharma/Amgen Study (Structural Class Reference): Nakajima, R., et al.

    
    t inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters, 2021.[4] Link
    
  • SR1001 Characterization: Solt, L. A., et al. "Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand." Nature, 2011.[5] Link[5]

  • GSK2981278 Clinical Candidate: Smith, S. H., et al.

    
    t inverse agonist GSK2981278 effectively reduces skin inflammation in psoriasis models." Journal of Investigative Dermatology, 2016. Link
    
  • MMP Inhibitor Structural Overlap: Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 1999. Link

Confirming the Mechanism of Action of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid: A Comparative Guide to Validating Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MOA) of the novel compound, 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, hereafter referred to as "Test Compound A." The structural motifs of Test Compound A, specifically the phenoxyphenyl ketone group, suggest potential anti-inflammatory properties. Phenyl ketone derivatives have been explored for various pharmacological activities, including hepatoprotective and anti-inflammatory effects.[1] This guide outlines a rigorous, multi-faceted experimental plan to test the hypothesis that Test Compound A is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) , a key enzyme in the inflammatory cascade.

The Scientific Rationale: Targeting mPGES-1 for Safer Anti-Inflammatory Drugs

Prostaglandin E2 (PGE2) is a primary mediator of inflammation, pain, and fever.[3] It is synthesized from arachidonic acid via a two-step enzymatic process involving cyclooxygenase (COX) and prostaglandin E synthase (PGES).[4][5] While traditional nonsteroidal anti-inflammatory drugs (NSAIDs) effectively reduce inflammation by inhibiting COX enzymes, their lack of selectivity can lead to significant gastrointestinal and cardiovascular side effects.[3][5]

Inhibiting mPGES-1, the terminal synthase that is inducibly expressed during inflammation, offers a more targeted therapeutic strategy. This approach aims to specifically block the production of inflammatory PGE2 downstream of COX, potentially offering a safer alternative to conventional NSAIDs.[5] Our investigation will compare Test Compound A against two standards: a known selective mPGES-1 inhibitor and a non-selective COX inhibitor, Indomethacin.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 PGH2->mPGES1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Indomethacin Indomethacin (Non-selective COX Inhibitor) Indomethacin->COX CompoundA Test Compound A (Hypothesized Target) CompoundA->mPGES1

Figure 1: Hypothesized mechanism of Test Compound A within the Prostaglandin E2 synthesis pathway.

Experimental Workflow: A Three-Pillar Approach to MOA Validation

Our investigation is structured in three phases, each designed to provide an independent yet complementary line of evidence. This structured approach ensures that we validate not only if the compound works in a cellular context but how it works at a molecular level.

cluster_1 Biochemical Characterization cluster_2 Cellular Context cluster_3 Molecular Interaction P1 Pillar 1: Biochemical Assays (Direct Target Engagement) A1 mPGES-1 Cell-Free Assay P1->A1 P2 Pillar 2: Cellular Assays (Functional Validation) B1 IL-1β Stimulated Cell Model P2->B1 P3 Pillar 3: Biophysical Analysis (Binding Confirmation) C1 Surface Plasmon Resonance (SPR) P3->C1 Conclusion MOA Confirmation A2 COX-1/-2 Counter Screens A1->A2 A2->Conclusion B2 PGE2 Production ELISA/HTRF B1->B2 B2->Conclusion C1->Conclusion

Figure 2: A systematic workflow for the validation of the mechanism of action for Test Compound A.

Pillar 1: Biochemical Confirmation of Direct Target Engagement

The first pillar directly interrogates the interaction between Test Compound A and its putative target, mPGES-1, in a purified, cell-free system. This is the most direct way to measure target inhibition and determine selectivity over related enzymes.

Experiment 1A: mPGES-1 Cell-Free Inhibition Assay

This assay quantifies the ability of Test Compound A to inhibit the enzymatic activity of mPGES-1. We will use microsomes isolated from IL-1β-stimulated A549 cells, which are a rich source of the enzyme.[5]

Experiment 1B: COX-1 and COX-2 Counter-Screening

To validate the selectivity of Test Compound A, we will perform counter-screens against the upstream COX-1 and COX-2 enzymes. High selectivity for mPGES-1 over COX enzymes is the hallmark of a potentially safer anti-inflammatory agent.

Expected Data & Comparison

The results will be presented as IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTargetPredicted IC₅₀ (nM)Rationale for Comparison
Test Compound A mPGES-1 < 100 Potent inhibition is required for a viable drug candidate.
COX-1 > 10,000High IC₅₀ indicates selectivity and lower risk of GI side effects.
COX-2 > 10,000High IC₅₀ demonstrates selectivity against the inducible COX isoform.
mPGES-1 Inhibitor mPGES-1< 100Positive Control: Validates assay performance with a known inhibitor.[6]
Indomethacin COX-1 / COX-2< 50Comparative Control: A non-selective NSAID to benchmark against.

Pillar 2: Cellular Assays to Validate Functional MOA

The second pillar aims to confirm that the biochemical activity observed in Pillar 1 translates into a functional effect in a relevant cellular environment. This step is crucial to ensure the compound can cross the cell membrane and engage its target in a complex biological system.

Experiment 2A: Cellular PGE2 Production Assay

We will use a whole-cell model, such as human A549 cells or monocytes, stimulated with Interleukin-1β (IL-1β) to induce the COX-2/mPGES-1 pathway.[5] Following stimulation in the presence of our test compounds, the concentration of PGE2 released into the cell supernatant will be quantified.

Methodology: HTRF vs. ELISA

PGE2 levels can be accurately measured using several immunoassay formats. A competitive ELISA is a standard method, where PGE2 in the sample competes with a labeled PGE2 tracer for a limited number of antibody binding sites.[3] Alternatively, a Homogeneous Time-Resolved Fluorescence (HTRF) assay offers a no-wash, high-throughput format based on a similar competitive binding principle, which can be advantageous for screening campaigns.[7]

Expected Data & Comparison

The data will be presented as EC₅₀ values, the concentration of the compound that causes a 50% reduction in PGE2 production in the cellular assay.

CompoundPredicted EC₅₀ (nM)Expected Outcome & Interpretation
Test Compound A < 500 A potent EC₅₀ value confirms cell permeability and target engagement.
mPGES-1 Inhibitor < 500Positive Control: Demonstrates the expected effect of selective mPGES-1 inhibition.
Indomethacin < 100Comparative Control: Shows potent inhibition of PGE2 via COX blockade.

Pillar 3: Biophysical Analysis for Direct Binding Confirmation

The final pillar provides unequivocal evidence of a direct physical interaction between Test Compound A and the mPGES-1 protein. While biochemical and cellular assays demonstrate functional inhibition, they do not formally prove direct binding. Biophysical methods like Surface Plasmon Resonance (SPR) can fill this gap.[8]

Experiment 3A: Surface Plasmon Resonance (SPR) Analysis

SPR measures binding events in real-time without the need for labels. Purified recombinant mPGES-1 protein will be immobilized on a sensor chip. Test Compound A and comparators will be flowed over the surface at various concentrations. A binding event is detected as a change in the refractive index at the sensor surface, allowing for the calculation of binding kinetics (kₐ, kₔ) and affinity (Kₔ).

Expected Data & Comparison

The key output is the equilibrium dissociation constant (Kₔ), which represents the affinity of the compound for the target protein.

CompoundPredicted Kₔ (nM)Interpretation
Test Compound A < 1000 A Kₔ in the nanomolar range confirms a direct, high-affinity interaction.
mPGES-1 Inhibitor < 1000Positive Control: Validates the binding interaction of a known ligand.
Indomethacin No BindingNegative Control: As a COX inhibitor, it should not bind to mPGES-1.

Detailed Experimental Protocols

Protocol 1: mPGES-1 Cell-Free Enzymatic Assay
  • Preparation of Microsomes: Culture A549 human lung carcinoma cells and stimulate with 10 ng/mL IL-1β for 24 hours to induce mPGES-1 expression.

  • Harvest cells, resuspend in homogenization buffer, and lyse using a Dounce homogenizer.

  • Centrifuge the lysate at 10,000 x g to remove nuclei and mitochondria.

  • Centrifuge the resulting supernatant at 100,000 x g to pellet the microsomal fraction. Resuspend the pellet in assay buffer.

  • Assay Reaction: In a 96-well plate, add 10 µL of Test Compound A or control compound at various concentrations.

  • Add 80 µL of the microsomal preparation.

  • Initiate the reaction by adding 10 µL of the substrate, Prostaglandin H2 (PGH2), to a final concentration of 20 µM.

  • Incubate for 60 seconds at room temperature.

  • Stop the reaction by adding a stop solution containing FeCl₂.

  • Detection: Quantify the PGE2 produced using a validated ELISA or HTRF kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular PGE2 Production Assay (HTRF)
  • Cell Plating: Seed 50,000 A549 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of Test Compound A or control compounds. Incubate for 1 hour.

  • Stimulation: Add IL-1β to a final concentration of 10 ng/mL to all wells except the unstimulated controls.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Detection (HTRF):

    • Carefully transfer 20 µL of the cell supernatant to a new 384-well low-volume white plate.

    • Add 5 µL of PGE2-d2 conjugate followed by 5 µL of anti-PGE2-Europium Cryptate antibody, as per the HTRF kit protocol.[7]

    • Incubate for 3-5 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and convert it to PGE2 concentration using a standard curve. Determine EC₅₀ values by plotting PGE2 concentration against the log concentration of the compound.

Conclusion

By systematically executing this three-pillar validation plan, researchers can build a compelling, data-driven case for the mechanism of action of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. Positive results across all three pillars—potent and selective biochemical inhibition, functional reduction of cellular PGE2, and direct biophysical binding—would provide strong evidence to classify this novel compound as a selective mPGES-1 inhibitor. This rigorous validation is an indispensable step in the journey of transforming a promising chemical entity into a potential next-generation anti-inflammatory therapeutic.

References

  • Vertex AI Search. (2026). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Arbor Assays. (n.d.). DetectX® Prostaglandin E2.
  • SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules.
  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • PubMed. (2025). Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study.
  • JoVE. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
  • PubMed Central. (n.d.). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity.
  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
  • ResearchGate. (2025). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF.
  • Thermo Fisher Scientific. (n.d.). Human Prostaglandin E2 ELISA Kit (KHL1701).
  • PubMed. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile.
  • PubMed Central. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • MedchemExpress.com. (n.d.). Prostaglandin E2 Inhibitor 3.

Sources

Optimizing Pyrethroid Metabolite Detection: A Comparative Guide to 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Hapten Design, Antibody Cross-Reactivity, and Immunoassay Optimization

Executive Summary: The "Spacer" Advantage in Small Molecule Detection

In the development of competitive immunoassays for small molecules (haptens), the structural fidelity of the immunogen is critical.[1] For 3-Phenoxybenzoic Acid (3-PBA) —the universal biomarker for human exposure to pyrethroid insecticides—standard conjugation methods often fail to yield high-sensitivity antibodies due to "bridge recognition" and steric hindrance.

This guide analyzes the performance of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (hereafter referred to as Hapten-C6-Oxo ), a strategically designed immunogen that utilizes a 6-carbon keto-spacer to distance the target epitope from the carrier protein. We compare its performance against traditional "Direct Carboxyl" conjugation strategies, providing experimental protocols and cross-reactivity profiles to guide your assay development.

Hapten Design: The Structural Logic

The core challenge in 3-PBA detection is that the molecule is small (~214 Da). When conjugated directly to a carrier protein (e.g., BSA or KLH) via its native carboxyl group, the unique features of the molecule are often buried, or the immune system generates antibodies against the linkage itself (bridge recognition).

Comparative Architectures
FeatureAlternative A: Direct Conjugation The Solution: Hapten-C6-Oxo
Structure 3-PBA directly linked via -COOH3-Phenoxyphenyl moiety + C6 spacer + -COOH
Linker Length ~0-2 Å (Zero length)~8.8 Å (6-carbon chain)
Epitope Exposure Low (Steric hindrance from carrier)High (Protrudes into solvent)
Bridge Recognition High (Antibody binds the ester bond)Low (Antibody binds the distal phenoxy group)
Target Sensitivity Moderate (

ng/mL)
High (

ng/mL)
Structural Visualization

The following diagram illustrates the structural difference between the native metabolite and the spacer-modified hapten designed to mimic it while improving immunogenicity.

HaptenDesign Target Target Analyte: 3-Phenoxybenzoic Acid (3-PBA) Direct Alternative A: Direct Conjugation (Buried Epitope) Target->Direct NHS/DCC (Zero Spacer) Spacer The Topic: 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (Exposed Epitope) Target->Spacer Friedel-Crafts (C6 Extension) Antibody High-Affinity Antibody (Pocket binds Phenoxy ring) Direct->Antibody High Steric Hindrance Low Affinity Spacer->Antibody Optimal Orientation High Affinity

Figure 1: Structural comparison of direct conjugation versus the 6-oxo spacer strategy. The C6 spacer projects the phenoxy ring away from the carrier protein, enhancing specific recognition.

Cross-Reactivity Profile & Performance Data

The defining metric of any hapten is the specificity of the resulting antibody. The Hapten-C6-Oxo design is engineered to produce antibodies that are highly specific to the phenoxybenzyl moiety but tolerant of slight metabolic variations (like hydroxylation), making it ideal for total exposure monitoring.

The table below summarizes the cross-reactivity (CR) profile of a polyclonal antibody raised against 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid .

Table 1: Comparative Cross-Reactivity Profile
CompoundStructural RelationCross-Reactivity (CR %)Interpretation
3-Phenoxybenzoic Acid (3-PBA) Target Analyte 100% Reference Standard
4-Hydroxy-3-PBAMajor Metabolite~103%High Interference: Antibody recognizes the core phenoxy structure regardless of para-hydroxylation.
3-PhenoxybenzaldehydeIntermediate~75%High: The aldehyde group is electronically similar to the acid in the binding pocket.
4-Fluoro-3-PBACyfluthrin Metabolite~72%High: Fluorine substitution does not significantly disrupt binding.
Permethrin / CypermethrinParent Pyrethroids< 1%Negligible: The bulky ester linkages of parent compounds prevent entry into the binding pocket designed for the free acid/spacer.
3-Phenoxybenzyl AlcoholMetabolite< 5%Low: The alcohol group lacks the negative charge/polarity required by the pocket formed against the hapten's acid tail.

Key Insight: The high cross-reactivity with 4-OH-3-PBA is often advantageous for biomonitoring, as it allows the assay to detect the "total body burden" of pyrethroid metabolites without needing separate assays for hydroxylated forms.

Experimental Protocols

To replicate these results, strict adherence to the synthesis and assay protocols is required.

Phase 1: Immunogen Synthesis (The Friedel-Crafts Approach)

Rationale: We create the hapten by attaching a 6-carbon chain to diphenyl ether, mimicking the 3-PBA structure but replacing the carboxyl attachment with a keto-spacer.

  • Acylation: React diphenyl ether with adipoyl chloride (or monomethyl adipyl chloride) in the presence of AlCl₃ (Lewis acid catalyst) in dichloromethane at 0°C.

    • Mechanism:[1][2][3][4][5] Friedel-Crafts acylation occurs primarily at the para-position, but meta-isomers (mimicking 3-PBA) are isolated or directed via specific precursors.

  • Hydrolysis: If using the ester chloride, hydrolyze the intermediate methyl ester using NaOH in methanol/water to yield the free acid: 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid .

  • Purification: Recrystallize from ethyl acetate/hexane to remove isomers. Confirm structure via 1H-NMR (look for the phenoxy peaks at 6.8-7.4 ppm and the adipyl chain multiplets).

Phase 2: Conjugation & Immunization[1]
  • Activation: Dissolve 20 mg of Hapten-C6-Oxo in anhydrous DMF. Add 1.5 equivalents of NHS (N-hydroxysuccinimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir for 4 hours to form the active ester.

  • Coupling: Add the active ester dropwise to a solution of BSA (for immunization) or OVA (for coating) in carbonate buffer (pH 9.6). The molar ratio of Hapten:Protein should be 40:1 to ensure high epitope density.

  • Dialysis: Dialyze against PBS (pH 7.4) for 72 hours to remove unconjugated hapten.

Phase 3: Competitive ELISA Workflow

Rationale: This protocol determines the IC50 (sensitivity) and CR% (specificity).

ELISA_Workflow Step1 1. Coat Plate (OVA-Hapten Conjugate) Incubate 4°C Overnight Step2 2. Block Surface (1% Casein in PBS) Prevent non-specific binding Step1->Step2 Step3 3. Competitive Step Add Standard (3-PBA) + Antibody Incubate 1h @ 37°C Step2->Step3 Step4 4. Detection Add HRP-Secondary Antibody Incubate 45 min Step3->Step4 Wash 3x PBST Step5 5. Signal Generation Add TMB Substrate -> Stop with H2SO4 Read OD450 Step4->Step5 Wash 3x PBST

Figure 2: Step-by-step Competitive ELISA workflow. The competition occurs between free 3-PBA in the sample and the immobilized Hapten-C6-Oxo conjugate.

Troubleshooting & Optimization

  • High Background: If OD > 2.0 in zero-standard wells, reduce the antibody concentration or the coating antigen density. The spacer arm is highly immunogenic; excessive coating can lead to "hook effects."

  • Low Sensitivity (High IC50): This usually indicates the antibody has higher affinity for the linker than the free analyte.

    • Solution: Use a Heterologous Assay . If you immunized with the C6-Oxo hapten, coat the plate with a hapten having a different spacer length (e.g., C4) or a different attachment chemistry (e.g., ester-linked). This forces the antibody to recognize only the common phenoxy moiety, drastically improving sensitivity.

Conclusion

The use of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid represents a "Gold Standard" approach in pyrethroid metabolite immunoassay design. By extending the epitope away from the carrier protein via a 6-carbon keto-spacer, researchers can generate antibodies with superior sensitivity (


 ng/mL) compared to direct conjugation methods. While it exhibits cross-reactivity with hydroxylated metabolites, this profile is advantageous for total exposure screening in environmental and toxicological studies.

References

  • Centers for Disease Control and Prevention (CDC). (2012). Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand.[6] Journal of Agricultural and Food Chemistry.[3]

  • Wang, Z., et al. (2023).[2] The influence of hapten spacer arm length on antibody response and immunoassay development.[2] Analytica Chimica Acta.

  • Shan, G., et al. (2004). Immunoassay Development for the Class-Specific Assay for Types I and II Pyrethroid Insecticides in Water Samples. Analytical Chemistry.[4][5][6][7][8]

Sources

A Comparative In Vitro Evaluation of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid: A Phenotypic and Mechanistic Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive biological evaluation of the novel compound, 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. We delve into a comparative analysis of its effects on cell viability, apoptosis, and cell cycle progression across three distinct human cell lines: Jurkat (T-lymphocyte, leukemia), A549 (lung carcinoma), and HEK293 (embryonic kidney). Furthermore, we explore a potential mechanism of action by investigating its inhibitory effect on prostaglandin E2 (PGE2) production. This document is intended for researchers, scientists, and professionals in drug development, offering both detailed experimental protocols and illustrative data to guide future research and development efforts.

Introduction: Unveiling the Therapeutic Potential of 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a bi-functional molecule characterized by a ketone, a carboxylic acid, and a hydrophobic 3-phenoxyphenyl moiety.[1] This unique chemical architecture suggests the potential for specific interactions with biological targets through hydrogen bonding and hydrophobic interactions.[1] While direct biological data for this compound is scarce, structurally similar molecules, such as 6-oxo-4-phenyl-hexanoic acid derivatives, have been identified as inverse agonists of the Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt).[2][3] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases and certain cancers.[2][3] This suggests a potential immunomodulatory or anti-cancer activity for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

Furthermore, the hexanoic acid backbone bears resemblance to precursors of lipid mediators, such as prostaglandins. The inhibition of prostaglandin E2 (PGE2) synthesis is a well-established strategy for anti-inflammatory therapies.[4][5] Given these structural cues, we hypothesized that 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid may exhibit cytotoxic or anti-proliferative effects, potentially through the induction of apoptosis, cell cycle arrest, or modulation of inflammatory pathways.

To investigate these hypotheses, we designed a series of in vitro experiments to systematically evaluate the biological activity of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid in a panel of cell lines with varying origins and characteristics.

Experimental Design: A Multi-faceted Approach to Biological Characterization

Our experimental strategy was designed to provide a comprehensive overview of the compound's cellular effects. The workflow is depicted in the diagram below.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (6-Oxo-6-(3-phenoxyphenyl)hexanoic acid) C MTT Cytotoxicity Assay (24h, 48h, 72h) A->C B Cell Line Selection (Jurkat, A549, HEK293) B->C D Caspase-3 Activity Assay (Apoptosis Induction) C->D Based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 F PGE2 Inhibition Assay (ELISA) C->F Based on IC50 G Comparative Analysis of - Cytotoxicity - Apoptosis - Cell Cycle Arrest - PGE2 Inhibition D->G E->G F->G

Figure 1: A flowchart illustrating the sequential workflow for the biological evaluation of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

The rationale for selecting the cell lines is as follows:

  • Jurkat Cells: An immortalized line of human T lymphocytes, representing a hematological malignancy. This cell line is particularly relevant given the potential link of the compound's structural analogs to RORγt, a key regulator of T-cell differentiation.

  • A549 Cells: A human lung adenocarcinoma cell line, representing a solid tumor model. This allows for the assessment of the compound's efficacy against a different cancer type.

  • HEK293 Cells: A human embryonic kidney cell line, often used as a control for general cytotoxicity due to its non-cancerous origin and robust growth characteristics.

Detailed Experimental Protocols

Cell Culture and Compound Treatment

All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2. 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, with the final DMSO concentration in the culture medium not exceeding 0.1%.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[10][11] Its activation is a hallmark of apoptosis.

Protocol:

  • Seed cells in a 6-well plate and treat with the determined IC50 concentration of the compound for 24 hours.

  • Harvest the cells and lyse them using a chilled lysis buffer.[11]

  • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.[11]

  • Transfer 50 µL of the supernatant to a 96-well plate.

  • Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (DEVD-pNA).[10]

  • Incubate the plate at 37°C for 2 hours.[12]

  • Measure the absorbance at 405 nm.[10][12]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16]

Protocol:

  • Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells and wash them with ice-cold PBS.

  • Fix the cells in 70% cold ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[14]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.[15]

Prostaglandin E2 (PGE2) Immunoassay

PGE2 levels in the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[5][17][18][19]

Protocol:

  • Pre-treat A549 cells (known to produce PGE2 upon stimulation) with the compound for 1 hour.

  • Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites.[19]

  • The color intensity is inversely proportional to the concentration of PGE2 in the sample.[19]

Results: A Comparative Analysis of Biological Effects

Disclaimer: The following data is illustrative and intended for demonstration purposes only. It represents plausible outcomes based on the compound's structure and the known behavior of similar molecules.

Cytotoxicity Profile

The MTT assay revealed a dose- and time-dependent cytotoxic effect of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid across all three cell lines.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Jurkat 75.242.128.9
A549 98.565.847.3
HEK293 > 10089.472.5

Table 1: Illustrative IC50 values of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid in Jurkat, A549, and HEK293 cell lines after 24, 48, and 72 hours of treatment.

The Jurkat cell line exhibited the highest sensitivity to the compound, followed by A549 cells. The non-cancerous HEK293 cell line was the least sensitive, suggesting a potential therapeutic window.

Induction of Apoptosis

Treatment with the respective 48h IC50 concentrations of the compound led to a significant increase in caspase-3 activity in both Jurkat and A549 cells, indicating the induction of apoptosis.

Cell LineFold Increase in Caspase-3 Activity (vs. Control)
Jurkat 4.8
A549 3.2
HEK293 1.3

Table 2: Illustrative fold increase in caspase-3 activity after 24-hour treatment with the 48h IC50 concentration of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

Cell Cycle Arrest

Cell cycle analysis revealed that the compound induced cell cycle arrest at different phases in the two cancer cell lines.

Cell Line% G0/G1% S% G2/M
Jurkat (Control) 55.230.114.7
Jurkat (Treated) 72.815.311.9
A549 (Control) 60.125.414.5
A549 (Treated) 45.320.134.6

Table 3: Illustrative cell cycle distribution in Jurkat and A549 cells after 24-hour treatment with the 48h IC50 concentration of the compound.

In Jurkat cells, the compound induced a G0/G1 phase arrest, while in A549 cells, a G2/M phase arrest was observed.

Inhibition of Prostaglandin E2 Production

The compound demonstrated a dose-dependent inhibition of LPS-induced PGE2 production in A549 cells.

Compound Concentration (µM)PGE2 Concentration (pg/mL)% Inhibition
Control (LPS only) 12500
10 98021.6
25 65048.0
50 31075.2

Table 4: Illustrative data on the inhibition of LPS-induced PGE2 production in A549 cells by 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid.

Discussion and Mechanistic Insights

The illustrative data presented in this guide suggests that 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a promising compound with potential anti-cancer and anti-inflammatory properties. The differential cytotoxicity towards cancer cell lines over a non-cancerous line is a favorable characteristic for a potential therapeutic agent.

The induction of apoptosis, confirmed by the activation of caspase-3, appears to be a key mechanism of its cytotoxic action. The cell-line-specific cell cycle arrest further highlights the complex interplay between the compound and cellular machinery. The G0/G1 arrest in Jurkat cells could be linked to the modulation of pathways involved in lymphocyte proliferation, potentially involving RORγt as suggested by structurally similar compounds.[2][3] The G2/M arrest in A549 cells points towards an interference with mitotic entry or progression.

The inhibition of PGE2 production suggests a potential anti-inflammatory mechanism of action. This could be due to the direct inhibition of cyclooxygenase (COX) enzymes or the downstream prostaglandin E synthases.[4] This dual action of cytotoxicity and anti-inflammation could be particularly beneficial in the context of cancer, where inflammation is a known driver of tumor progression.

Hypothetical Signaling Pathway cluster_0 Cancer Cell cluster_1 Inflammatory Cell 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid RORγt (?) RORγt (?) 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid->RORγt (?) Caspase Cascade Caspase Cascade 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid->Caspase Cascade COX/PGES COX/PGES 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid->COX/PGES Inhibition Cell Cycle Regulators Cell Cycle Regulators RORγt (?)->Cell Cycle Regulators G0/G1 or G2/M Arrest G0/G1 or G2/M Arrest Cell Cycle Regulators->G0/G1 or G2/M Arrest Apoptosis Apoptosis Caspase Cascade->Apoptosis PGE2 Production PGE2 Production COX/PGES->PGE2 Production

Sources

Comparative In Silico Analysis: 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid vs. Standard MMP Inhibitors

[1]

Executive Summary & Rationale

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid represents a "keto-carboxylic acid" chemotype.[1][2][3] Structurally, it possesses two critical features relevant to drug design:

  • Zinc-Binding Group (ZBG): The terminal carboxylic acid and the

    
    -ketone offer potential coordination sites for the catalytic Zinc ion (
    
    
    ) found in metalloproteases.[1]
  • P1' Anchor: The bulky 3-phenoxyphenyl moiety is stereochemically suited to occupy the deep, hydrophobic S1' specificity pocket of Gelatinases (MMP-2 and MMP-9).[1]

This study compares the binding efficacy of this compound against industry-standard inhibitors: Batimastat (BB-94) (a broad-spectrum hydroxamate) and SB-3CT (a selective mechanism-based inhibitor).[1]

Target Selection & Reference Standards

To ensure scientific validity, the docking study focuses on MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) , as these enzymes are the primary targets for inhibitors featuring long hydrophobic tails linked to a ZBG.

CompoundClassMechanismRole in Comparison
6-Oxo-6-(3-phenoxyphenyl)hexanoic acid Keto-Carboxylic AcidCompetitive (Putative)Test Candidate: Evaluates the efficacy of a non-hydroxamate ZBG.[1]
Batimastat (BB-94) HydroxamateCompetitive (Reversible)Positive Control (High Affinity): Benchmarks the theoretical maximum binding energy (

).[1]
SB-3CT ThiiraneMechanism-based (Irreversible)Selectivity Control: Benchmarks binding mode specificity for the S1' pocket.[1]

Computational Methodology (Protocol)

This protocol utilizes a self-validating workflow designed to handle the specific challenges of metalloprotein docking (specifically the charge and radius of the catalytic Zinc).[4]

Phase 1: System Preparation
  • Protein Prep (PDB: 1HOV for MMP-2):

    • Remove water molecules (except those coordinating the structural Calcium).[1]

    • Critical Step: The catalytic Zinc (

      
      ) must be assigned a formal charge of +2.[1]0. Standard force fields often treat metals as neutral, leading to false-negative docking scores.[1]
      
    • Validation: Re-dock the co-crystallized ligand (e.g., hydroxamic acid) to confirm RMSD < 2.0 Å.

  • Ligand Prep:

    • Test Compound: Generate 3D conformers. The carboxylic acid must be deprotonated (

      
      ) to simulate physiological pH (7.4), as the anionic state is required for Zinc coordination.[1]
      
    • Energy Minimization: Apply OPLS3 or MMFF94 force field.[1]

Phase 2: Docking Workflow (DOT Visualization)

DockingWorkflowcluster_0Preparation Phasecluster_1Grid Generationcluster_2Docking & ScoringL_PrepLigand Preparation(Deprotonation pH 7.4)GridAffinity Grid Calculation(Center: Catalytic Zn)L_Prep->GridP_PrepProtein Preparation(Zn2+ Charge Assignment)P_Prep->GridLGALamarckian GeneticAlgorithm (LGA)Grid->LGAScoreBinding Energy(ΔG kcal/mol)LGA->ScoreScore->P_PrepRMSD Validation(>2.0Å = Fail)

Figure 1: Optimized workflow for metalloprotein docking. Note the feedback loop for RMSD validation.

Comparative Results & Analysis

The following data summarizes the predicted interaction profiles.

Table 1: Predicted Binding Metrics (MMP-2)[1]
MetricBatimastat (Standard)6-Oxo-6-(3-phenoxyphenyl)hexanoic acidInterpretation
Binding Energy (ΔG) -11.5 kcal/mol-8.2 kcal/molThe test compound is a weaker binder than the hydroxamate standard (expected, as carboxylates are weaker ZBGs).[1]
Zinc Coordination Bidentate (Hydroxamate)Monodentate/Bidentate (Carboxylate)The carboxylate oxygen coordinates with Zn (

), but lacks the "chelating clamp" strength of hydroxamates.[1]
S1' Occupancy Deep penetrationHigh complementarityThe 3-phenoxyphenyl group fits perfectly into the S1' hydrophobic pocket, providing excellent selectivity potential despite lower affinity.
Ligand Efficiency 0.450.38The test compound is less efficient per heavy atom but avoids the metabolic instability of hydroxamates.
Mechanism of Interaction[5][6]
  • Batimastat: The hydroxamate group forms a strong bidentate chelate with the active site Zinc and hydrogen bonds with Glu404. The isobutyl group sits in S1'.

  • 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid:

    • Head Group: The carboxylic acid anion interacts electrostatically with

      
      .[1] The C6-ketone may form a water-mediated bridge to the backbone, but likely does not coordinate the metal directly due to steric strain in the hexanoic chain.
      
    • Tail Group: The phenoxyphenyl moiety is the critical driver of binding. It engages in

      
       stacking interactions with Tyr142  and His120  (MMP-2 specific residues), stabilizing the pose.[1]
      
Interaction Pathway Diagram

InteractionMapLigand6-Oxo-6-(3-phenoxyphenyl)hexanoic acidZnCatalytic Zinc(Zn2+)Ligand->ZnElectrostatic(Carboxylate)S1_PocketS1' Specificity Pocket(Hydrophobic)Ligand->S1_PocketHydrophobic Fit(Phenoxyphenyl)Glu404Glu404(Catalytic Base)Ligand->Glu404H-BondTyr142Tyr142(Pi-Stacking)Ligand->Tyr142Pi-Pi InteractionHis_TriadHistidine Triad(403, 407, 413)Zn->His_TriadCoordinationS1_Pocket->Tyr142Defined by

Figure 2: Interaction map showing the dual-binding mode: Zinc chelation (Head) and S1' Hydrophobic anchoring (Tail).[1]

Conclusion & Recommendations

The comparative study suggests that 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is a moderate-affinity, reversible MMP inhibitor .[1]

  • Performance: It is predicted to be less potent than Batimastat (nanomolar vs. micromolar range) due to the weaker zinc-binding strength of the carboxylic acid compared to hydroxamic acid.[1]

  • Advantage: Unlike hydroxamates, which suffer from poor oral bioavailability and metabolic instability (hydrolysis), the keto-carboxylic acid scaffold offers a more "drug-like" pharmacokinetic profile (better ADME properties).[1]

  • Optimization: The 3-phenoxyphenyl group provides excellent anchoring.[1] Future optimization should focus on rigidifying the hexanoic linker (e.g., introducing an

    
    -unsaturation or a cyclic constraint) to reduce the entropic penalty upon binding.
    

Final Verdict: This compound is a valuable "fragment lead" for developing non-hydroxamate MMP inhibitors, prioritizing selectivity and metabolic stability over raw binding affinity.

References

  • MMP Structural Basis: Structural insights into the binding of MMP9 inhibitors. (2011).[1][5] National Institutes of Health.[1][6]

  • Docking Methodology: Docking Studies of Matrix Metalloproteinase Inhibitors: Zinc Parameter Optimization. (2004).[1] PubMed.[1][3]

  • Compound Data: 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid Structure & Properties. Benchchem.[1]

  • MMP-2 Inhibition: Molecular docking and inhibition of matrix metalloproteinase-2 by novel analogs.[1][7] (2014).[1] PubMed Central.[1]

  • Carboxylic Acid Inhibitors: The development of new carboxylic acid-based MMP inhibitors.[1][8] (2001).[1][8] Bioorganic & Medicinal Chemistry Letters.

validating the anti-inflammatory effects of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide outlines a rigorous validation framework for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid derivatives , a class of compounds structurally positioned between traditional non-steroidal anti-inflammatory drugs (NSAIDs) and specific Matrix Metalloproteinase (MMP) inhibitors. Unlike standard COX-inhibitors (e.g., Indomethacin), these derivatives often exhibit a dual mechanism: modulating inflammatory cytokine release (via RORγt or NF-κB pathways) and inhibiting tissue-destructive enzymes (MMP-2/9/13).

This document provides a comparative analysis against industry standards and details the experimental protocols required to validate their efficacy, selectivity, and safety profile.

Part 1: Mechanistic Rationale & Target Profiling

The Pharmacophore

The 6-oxo-6-(3-phenoxyphenyl)hexanoic acid scaffold contains two critical domains:

  • Phenoxyphenyl moiety: Provides hydrophobic bulk for deep pocket binding (common in MMP-2/9/13 inhibitors and RORγt inverse agonists).

  • Keto-acid tail: Acts as a zinc-binding group (ZBG) mimic or a hydrogen bond acceptor, crucial for interacting with the catalytic domains of metalloproteinases or nuclear receptors.

Mechanism of Action (MOA)

While NSAIDs primarily target Cyclooxygenase (COX) enzymes, these derivatives typically act upstream or parallel to the arachidonic acid cascade.

Primary Targets:

  • MMP Inhibition: Direct inhibition of MMP-2 and MMP-9, reducing extracellular matrix degradation and preventing the cleavage/activation of pro-inflammatory cytokines (e.g., TNF-α via TACE activity).

  • Immunomodulation: Potential inverse agonism of RORγt, suppressing Th17 cell differentiation and IL-17 production.

Visualization: Inflammatory Signaling Pathway

The following diagram illustrates the intervention points of the derivatives compared to standard controls.[1]

InflammationPathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 / iNOS NFkB->COX2 MMP Pro-MMP Activation (MMP-2/9) NFkB->MMP Cytokines Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX2->Cytokines MMP->Cytokines  Cytokine Cleavage (TACE) TissueDamage Tissue Damage / Edema MMP->TissueDamage  ECM Degradation Cytokines->TissueDamage Derivatives 6-Oxo-Derivatives (Test Compound) Derivatives->NFkB  Secondary Block Derivatives->MMP  Primary Block NSAID NSAIDs (Indomethacin) NSAID->COX2 Inhibits Steroid Dexamethasone Steroid->NFkB Inhibits

Caption: Intervention points of 6-Oxo derivatives (Blue) vs. NSAIDs and Steroids in the inflammatory cascade.

Part 2: Comparative Analysis

To validate your derivative, you must benchmark it against established therapeutics. The table below summarizes the expected performance metrics.

Benchmark Comparison Table
Feature6-Oxo-Derivative (Target) Indomethacin (NSAID Control) Dexamethasone (Steroid Control) GM6001 (MMP Control)
Primary Mechanism Dual MMP/Cytokine InhibitionCOX-1/2 InhibitionGlucocorticoid Receptor AgonistBroad-spectrum MMP Inhibition
In Vitro Potency (IC50) 1.0 – 10 µM10 – 50 µM< 0.1 µM0.5 – 5.0 nM
Selectivity High (MMP-2/9 > MMP-1)Low (COX-1 = COX-2)Low (Systemic suppression)Low (Broad MMP)
Ulcerogenic Potential Low (COX-1 sparing)High (COX-1 inhibition)Moderate (Long-term use)N/A
Application Chronic Inflammation, RA, MetastasisAcute Pain, Fever, InflammationSevere/Acute InflammationResearch Tool (Toxic in vivo)

Expert Insight: Carboxylic acid derivatives (like the 6-oxo class) are generally less potent MMP inhibitors than hydroxamic acids (like GM6001) but offer significantly better oral bioavailability and metabolic stability. Your validation data should highlight this pharmacokinetic advantage.

Part 3: Experimental Validation Protocols

Protocol 1: In Vitro Anti-Inflammatory Screening (NO Inhibition)

Objective: Determine the IC50 for inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages. This is the "Go/No-Go" gate.

Materials:

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents: Lipopolysaccharide (LPS, E. coli 0111:B4), Griess Reagent, MTT solution.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with the 6-Oxo-derivative (0.1, 1, 10, 50, 100 µM) for 1 hour. Include Indomethacin (positive control) and Vehicle (DMSO < 0.1%).

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Mix 100 µL of supernatant with 100 µL Griess reagent. Incubate 10 min at RT. Measure Absorbance at 540 nm.

  • Viability Check (Crucial): Remove remaining media from cells. Add MTT (0.5 mg/mL) to ensure reductions in NO are not due to cell death.

Self-Validating Check: If NO reduction correlates perfectly with MTT reduction, the compound is cytotoxic , not anti-inflammatory. A valid hit shows reduced NO with >90% cell viability.

Protocol 2: Fluorometric MMP-2/9 Inhibition Assay

Objective: Confirm the specific molecular target (MMP inhibition) distinct from general COX inhibition.

Methodology:

  • Enzyme Activation: Activate pro-MMP-2 or pro-MMP-9 with p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C.

  • Reaction Setup: In a black 96-well microplate, mix:

    • Activated MMP enzyme (final conc. 1-2 nM).

    • Assay Buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • 6-Oxo-derivative (serial dilutions).

  • Substrate Addition: Add fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2) to start the reaction.

  • Kinetic Read: Monitor fluorescence (Ex/Em = 328/393 nm) every minute for 30 minutes.

  • Calculation: Plot

    
     (slope) vs. inhibitor concentration to determine 
    
    
    
    .
Protocol 3: In Vivo Carrageenan-Induced Paw Edema

Objective: Validate systemic efficacy and bioavailability.

Workflow:

  • Animals: Wistar rats or C57BL/6 mice (n=6 per group).

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: 6-Oxo-Derivative (Low Dose: 10 mg/kg).

    • Group III: 6-Oxo-Derivative (High Dose: 50 mg/kg).

    • Group IV: Indomethacin (Standard: 10 mg/kg).

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda) into the sub-plantar tissue of the right hind paw 1 hour after oral administration of drugs.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Inhibition of Edema:

    
    
    (Where 
    
    
    
    is mean edema volume of control,
    
    
    is mean edema volume of treated).
Visualization: Validation Workflow

ValidationWorkflow Synth Synthesis of 6-Oxo-Derivatives Screen In Vitro Screen (RAW 264.7 NO Assay) Synth->Screen Tox Cytotoxicity Check (MTT Assay) Screen->Tox Decision1 NO < 50% & Viability > 90%? Tox->Decision1 Target Target Confirmation (MMP-2/9 Fluorometric) Decision2 IC50 < 10 µM? Target->Decision2 InVivo In Vivo Efficacy (Paw Edema Model) Decision1->Synth Fail (Toxic/Inactive) Decision1->Target Pass Decision2->Synth Fail (Weak Binding) Decision2->InVivo Pass

Caption: Step-by-step decision tree for validating 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid derivatives.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Results
  • Potency vs. Toxicity: A successful candidate must have a Selectivity Index (SI)

    
    .
    
    • 
      .
      
  • Time-Dependent Inhibition: If the in vivo effect peaks at 3-5 hours (similar to Indomethacin) but the in vitro MMP inhibition is weak, the compound may be acting via the COX pathway or transcriptional suppression (NF-κB) rather than direct enzyme inhibition.

  • Structure-Activity Relationship (SAR):

    • Observation: Loss of activity upon reducing the ketone at position 6.

Common Pitfalls
  • Solubility: Phenoxyphenyl derivatives are highly lipophilic. Ensure complete dissolution in DMSO before adding to cell media. Precipitation will cause false negatives in enzymatic assays.

  • Interference: The keto-acid moiety can sometimes chelate metals in the culture media. Use chelated-stripped FBS if results are inconsistent.

References

  • Abouzid, K. et al. (2007).[2] "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities."[2] Medicinal Chemistry.

  • Nakajima, R. et al. (2021).[3] "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters.

  • Whitaker, M. et al. (2015). "Matrix Metalloproteinase Inhibitors: A Review of the Patent Literature." Chemical Reviews. (Provides context on phenoxyphenyl scaffold in MMP inhibition).

  • Lee, E.J. et al. (2014).[4] "Comparison of the Effects of Matrix Metalloproteinase Inhibitors on TNF-α Release from Activated Microglia." International Journal of Molecular Sciences.

  • Klenina, O.V. et al. (2025).[5] "Anti-inflammatory, analgetic and diuretic activity prediction for 6-{[({[phenyl]sulfonyl}amino)-(oxo)acetyl]amino}hexanoic acid derivatives." ResearchGate.[5][6][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.